Product packaging for 1-(4-Bromobenzoyl)-4-methylpiperazine(Cat. No.:CAS No. 349395-87-5)

1-(4-Bromobenzoyl)-4-methylpiperazine

Cat. No.: B1276819
CAS No.: 349395-87-5
M. Wt: 283.16 g/mol
InChI Key: JNOKTDFRPPBDGI-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C12H15BrN2O and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrN2O B1276819 1-(4-Bromobenzoyl)-4-methylpiperazine CAS No. 349395-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOKTDFRPPBDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403569
Record name 1-(4-Bromobenzoyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349395-87-5
Record name 1-(4-Bromobenzoyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-(4-Bromobenzoyl)-4-methylpiperazine, a valuable building block in medicinal chemistry and drug discovery. This document details the underlying chemical principles, provides a robust experimental protocol, summarizes key quantitative data, and visually represents the synthetic workflow.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The incorporation of a 4-bromobenzoyl group provides a handle for further chemical modifications, such as cross-coupling reactions, making this compound a versatile intermediate in the synthesis of complex molecular architectures for drug development.

Core Synthesis Pathway: Acylation of 1-Methylpiperazine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 1-methylpiperazine and 4-bromobenzoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the attack of the secondary amine of 1-methylpiperazine on the electrophilic carbonyl carbon of the acyl chloride.[1][2] A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Reaction Scheme

Synthesis_Pathway cluster_reactants Reactants cluster_product Product R1 1-Methylpiperazine P This compound R1->P + R2 4-Bromobenzoyl Chloride R2->P Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC12H15BrN2O
Molecular Weight283.17 g/mol
Purity≥98%
Physical FormSolid
Storage Temperature2-8°C, Sealed in dry conditions

Detailed Experimental Protocol

This protocol is based on established procedures for the acylation of secondary amines with acyl chlorides.[3][4][5]

Materials:

  • 1-Methylpiperazine

  • 4-Bromobenzoyl Chloride

  • Triethylamine (Et3N) or an aqueous solution of a base like sodium hydroxide.[6]

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO3) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • Addition of Base: To the stirred solution, add triethylamine (1.1-1.2 equivalents).

  • Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[4]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure this compound.[3][7]

Characterization Data (Representative):

While a specific peer-reviewed article detailing the complete characterization of this exact molecule was not identified in the search, similar compounds show characteristic spectral data. For a related compound, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine, the following characterization was reported:

  • IR (KBr, cm⁻¹): 3029, 2935, 1636, 688.[8]

  • ¹H-NMR (DMSO, 400 MHz): Signals corresponding to the piperazine and benzoyl protons would be expected. For the related compound, peaks were observed at δ 2.90 (br s, 2H, –CH₂–), 3.47 (br s, 2H, –CH₂–), 4.01 (br s, 2H, –CH₂–), 4.31 (br s, 2H, –CH₂–), 5.10 (s, 1H, –CH), 7.28–7.30 (m, 4H, 4-BrPh), and other aromatic protons.[8]

Researchers should perform standard characterization techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy) to confirm the identity and purity of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol.

Experimental_Workflow start Start dissolve Dissolve 1-Methylpiperazine and Base in DCM start->dissolve cool Cool to 0°C dissolve->cool add_acyl Add 4-Bromobenzoyl Chloride Solution Dropwise cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench with Water react->quench extract Work-up: - Wash with NaHCO3 - Wash with Brine - Dry over Na2SO4 quench->extract concentrate Concentrate under Reduced Pressure extract->concentrate purify Purify by Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromobenzoyl)-4-methylpiperazine is a synthetic compound belonging to the diverse class of piperazine derivatives. This technical guide provides a comprehensive overview of its core physicochemical properties, crucial for its application in research, particularly in the fields of medicinal chemistry and drug development. While experimental data for certain properties of this specific molecule remain to be published, this document compiles available information and outlines standardized experimental protocols for their determination. The broader biological context of piperazine-containing compounds is also discussed to provide insight into potential areas of investigation for this molecule.

Chemical Identity and Core Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 349395-87-5.[1] It has a molecular formula of C12H15BrN2O and a molecular weight of approximately 283.17 g/mol .[1] At room temperature, it exists as a solid.[1] For optimal stability, it should be stored in a dry, sealed container at 2-8°C.[1]

PropertyValueSource(s)
CAS Number 349395-87-5[1]
Molecular Formula C12H15BrN2O[1]
Molecular Weight 283.17 g/mol [1]
IUPAC Name (4-bromophenyl)(4-methylpiperazin-1-yl)methanoneN/A
Physical Form Solid[1]
Storage Temperature 2-8°C (Sealed and Dry)[1]

Physicochemical Data

PropertyExperimental ValuePredicted ValueNotes
Melting Point Not availableNot available
Boiling Point Not available325.3±27.0 °CPredicted for the related compound 1-(4-Bromobenzyl)-4-methylpiperazine.
Aqueous Solubility Not availableNot available
pKa Not availableNot available
logP Not available2.5Predicted for the related compound 1-(4-bromophenyl)-4-methylpiperazine.[2]

Biological Context and Potential Significance

Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them important scaffolds in medicinal chemistry.[3] These activities include, but are not limited to, antifungal, antibacterial, antimalarial, and antipsychotic properties.[3]

Derivatives of 1-benzoyl-4-phenylpiperazine have been investigated for their potential as anticancer agents.[3] For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxicity against various cancer cell lines, including those from liver, breast, and colon cancers.[4] The mechanism of action for similar compounds is generally attributed to their interaction with biological targets such as enzymes and receptors.[5] The bromobenzoyl group may participate in interactions, while the piperazine ring can influence the compound's overall activity.[5]

While the specific biological activities of this compound have not been extensively reported, its structural similarity to other biologically active piperazines suggests its potential as a subject for further investigation in drug discovery programs.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Synthesis and Characterization

A general method for the synthesis of similar compounds, such as 1-(4-bromobenzoyl)-4-phenylpiperazine, involves the reaction of 4-bromobenzoic acid with 1-phenylpiperazine in the presence of coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).[3]

SynthesisWorkflow reagents 4-Bromobenzoic Acid + 1-Phenylpiperazine coupling EDC, HOBt, TEA in DMF reagents->coupling Add reaction Stirring at Room Temperature Overnight coupling->reaction Initiate workup Aqueous Workup & Purification reaction->workup Process product 1-(4-Bromobenzoyl) -4-phenylpiperazine workup->product Isolate

Caption: Synthetic workflow for a related benzoylpiperazine derivative.

Melting Point Determination

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Boiling Point Determination

For a liquid, the boiling point can be determined using the Thiele tube method.

  • Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid boils, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in water.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination start Dissolve Compound in Solvent titrate Titrate with Standard Acid/Base Solution start->titrate measure_ph Monitor pH with Calibrated pH Meter titrate->measure_ph plot_curve Plot Titration Curve (pH vs. Titrant Volume) measure_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and then allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

References

An In-depth Technical Guide to 1-(4-Bromobenzoyl)-4-methylpiperazine (CAS 349395-87-5)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Extensive investigation for 1-(4-Bromobenzoyl)-4-methylpiperazine (CAS 349395-87-5) reveals a significant scarcity of published scientific literature detailing its specific biological activity, mechanism of action, or established experimental protocols. The information available is primarily limited to chemical supplier data, which provides basic physicochemical properties. This document, therefore, serves as a foundational guide, compiling the available data and providing generalized experimental frameworks that researchers and drug development professionals can adapt to study this compound and similar novel chemical entities.

Chemical and Physical Properties

This compound is a synthetic organic compound featuring a piperazine ring N-acylated with a 4-bromobenzoyl group and N-methylated at the opposite nitrogen. This structure suggests its potential as a scaffold in medicinal chemistry, as piperazine and its derivatives are common in a wide range of biologically active compounds.

PropertyValueSource
CAS Number 349395-87-5N/A
Molecular Formula C₁₂H₁₅BrN₂ON/A
Molecular Weight 283.17 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically >95%N/A
Solubility Soluble in organic solvents such as DMSO and methanolN/A
Storage Store in a cool, dry place, away from lightN/A

Potential Areas of Investigation

Given the structural motifs present in this compound, several avenues of pharmacological investigation are plausible. The piperazine core is a well-known pharmacophore with a broad range of activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Many piperazine-containing compounds exhibit effects on the CNS, acting as antipsychotics, antidepressants, or anxiolytics.

  • Anticancer Activity: The piperazine scaffold is present in numerous anticancer agents.

  • Antimicrobial Activity: Derivatives of piperazine have been explored for their antibacterial and antifungal properties.

The 4-bromobenzoyl moiety provides a handle for potential covalent interactions or specific binding within protein targets. The methyl group on the piperazine can influence the compound's basicity, lipophilicity, and overall pharmacokinetic profile.

Experimental Protocols: A Generalized Framework

The following are generalized experimental protocols that can be adapted for the initial screening and characterization of this compound.

General Synthesis Protocol

A plausible synthetic route for this compound involves the acylation of 1-methylpiperazine with 4-bromobenzoyl chloride.

Materials:

  • 1-Methylpiperazine

  • 4-Bromobenzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve 1-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup & Purification 1-Methylpiperazine 1-Methylpiperazine Reaction Mixture Reaction Mixture 1-Methylpiperazine->Reaction Mixture 4-Bromobenzoyl chloride 4-Bromobenzoyl chloride 4-Bromobenzoyl chloride->Reaction Mixture Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Reaction Mixture DCM (Solvent) DCM (Solvent) DCM (Solvent)->Reaction Mixture 0°C to RT 0°C to RT 0°C to RT->Reaction Mixture Aqueous Workup Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Purify Product Product Column Chromatography->Product Reaction Mixture->Aqueous Workup Quench G Compound Compound Primary Screening Primary Broad-Panel Screening Compound->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Dose-Response Studies (IC₅₀/EC₅₀) Hit Identification->Dose-Response Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling MoA Studies Mechanism of Action Studies Selectivity Profiling->MoA Studies Lead Candidate Lead Candidate MoA Studies->Lead Candidate

Technical Guide: (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound featuring a brominated phenyl ring linked to a methylpiperazine moiety via a ketone bridge. The presence of the piperazine ring, a common pharmacophore, and the bromo-phenyl group suggests its potential utility in medicinal chemistry and drug development. Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to antipsychotic, antidepressant, and antimicrobial effects. This technical guide provides a comprehensive overview of the compound's structure, synthesis, and characterization, based on available data for the compound and its close structural analogs.

Chemical Structure and Properties

The chemical structure of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone consists of a 4-bromobenzoyl group attached to the nitrogen atom of 1-methylpiperazine.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name (4-Bromophenyl)(4-methylpiperazin-1-yl)methanoneN/A
CAS Number 349395-87-5[1]
Molecular Formula C₁₂H₁₅BrN₂O[1]
Molecular Weight 283.17 g/mol [1]
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like DMSO and DCM (predicted)N/A

Synthesis

The synthesis of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone can be achieved via a nucleophilic acyl substitution reaction. A plausible and efficient method involves the reaction of 4-bromobenzoyl chloride with 1-methylpiperazine in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Pathway

synthesis_pathway cluster_reactants Reactants reactant1 4-Bromobenzoyl chloride product (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone reactant1->product Base (e.g., Triethylamine) Solvent (e.g., DCM) reactant2 1-Methylpiperazine reactant2->product

A proposed synthesis route for the target compound.
Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of a structurally similar compound, (4-(4-hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperazine (1.1 equivalents) and a suitable base, such as triethylamine or diisopropylethylamine (1.5 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If DCM is used as the solvent, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. If DMF is used, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

Characterization

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ ppm)MultiplicityAssignment
~ 7.60d2H, Aromatic (protons ortho to C=O)
~ 7.40d2H, Aromatic (protons ortho to Br)
~ 3.70t4H, Piperazine (-CH₂-N-CO-)
~ 2.45t4H, Piperazine (-CH₂-N-CH₃)
~ 2.30s3H, Methyl (-CH₃)

Solvent: CDCl₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ ppm)Assignment
~ 170C=O (Amide carbonyl)
~ 135Aromatic C-Br
~ 132Aromatic C-H
~ 129Aromatic C-H
~ 125Aromatic C-CO
~ 55Piperazine (-CH₂-N-CH₃)
~ 46Piperazine (-CH₂-N-CO-)
~ 42Methyl (-CH₃)

Solvent: CDCl₃

Table 4: Predicted IR and Mass Spectrometry Data

TechniquePredicted Peaks/Values
IR (cm⁻¹) ~ 1640 (C=O, amide), ~ 2950-2800 (C-H, aliphatic), ~ 1590 (C=C, aromatic)
MS (m/z) [M+H]⁺ = 283.05 (for C₁₂H₁₆BrN₂O⁺)

Potential Biological Activity and Applications

Specific biological activity data for (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is not extensively documented in publicly available literature. However, the piperazine moiety is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications.[3] Derivatives of piperazine have been investigated for their potential as anticancer, anti-inflammatory, antipsychotic, and antimicrobial agents.[3]

The presence of the 4-bromophenyl group can influence the compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability, which are critical factors in drug design. Structure-activity relationship (SAR) studies of related piperazine-containing compounds could provide insights into the potential biological targets of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

experimental_workflow synthesis Synthesis of Compound purification Purification (Column Chromatography) synthesis->purification structure_verification Structural Verification purification->structure_verification purity_analysis Purity Analysis (HPLC/LC-MS) purification->purity_analysis nmr NMR Spectroscopy (¹H and ¹³C) structure_verification->nmr ms Mass Spectrometry structure_verification->ms ir IR Spectroscopy structure_verification->ir biological_screening Biological Screening (e.g., in vitro assays) purity_analysis->biological_screening

A logical workflow for compound synthesis and evaluation.

Conclusion

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a compound of interest for medicinal chemistry due to its structural motifs. This guide has provided a comprehensive overview of its structure, a plausible synthetic route with a detailed experimental protocol based on analogous reactions, and predicted characterization data. While specific biological data for this compound is limited, the known activities of related piperazine derivatives suggest that it warrants further investigation for its potential therapeutic applications. The provided experimental workflow offers a roadmap for its synthesis, purification, and subsequent biological evaluation.

References

An In-depth Technical Guide on the Biological Activity of 1-(4-Bromobenzoyl)-4-methylpiperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzoyl)-4-methylpiperazine is a synthetic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1] While comprehensive studies on the intrinsic biological activity of this compound itself are limited, with its primary role being a versatile synthetic intermediate, its derivatives have demonstrated notable biological activities, particularly in the realm of oncology.[2] This technical guide provides a detailed overview of the synthesis, biological evaluation, and potential mechanisms of action of a key derivative, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine, as a representative of this chemical class.

Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

The synthesis of 1-(4-bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt and its analogs is achieved through a multi-step process. The general synthetic route involves the initial preparation of a key intermediate, 1-(4-chlorobenzhydryl)piperazine, followed by its reaction with various benzoyl chlorides.[3][4]

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-Chlorobenzhydryl)piperazine (Intermediate)

  • Dissolve 4-chlorobenzophenone in a mixture of methanol and tetrahydrofuran (THF) and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) to the solution at 0 °C and stir for 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Dilute the mixture with water and extract the product with diethyl ether.

  • Wash the organic phase sequentially with 1 N HCl, saturated sodium bicarbonate (NaHCO₃), and water.[3]

  • The resulting 4-chlorobenzhydryl chloride is then reacted with piperazine and anhydrous potassium carbonate in dimethylformamide (DMF) at 80 °C to yield 1-(4-chlorobenzhydryl)piperazine.[5]

Step 2: Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salts (Final Products)

  • Dissolve 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane and cool to 0–5 °C in an ice bath.

  • Add triethylamine to the cooled solution and stir for 10 minutes.

  • Add the desired benzoyl chloride (e.g., 4-bromobenzoyl chloride) to the reaction mixture.

  • Stir the mixture for 5–6 hours at room temperature, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.[5]

The following diagram illustrates the general workflow for the synthesis of these derivatives.

G cluster_synthesis Synthesis Workflow start Start Materials: 4-Chlorobenzophenone, Piperazine, 4-Bromobenzoyl Chloride step1 Reduction & Synthesis of 1-(4-chlorobenzhydryl)piperazine Intermediate start->step1 NaBH4, Piperazine, K2CO3, DMF step2 Acylation with 4-Bromobenzoyl Chloride step1->step2 Triethylamine, Dichloromethane product Final Product: 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt step2->product

General synthetic workflow for the target compounds.

Anticancer Activity

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the 4-bromo substituted compound, have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The results indicate significant cell growth inhibitory activity in the micromolar range.[3][4]

Quantitative Data: Cytotoxicity (GI₅₀ in µM)

The following table summarizes the 50% growth inhibition (GI₅₀) values for 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt (referred to as Compound 5d in the source literature) and a related analog against various cancer cell lines.[3]

CompoundCancer Cell LineLiver (HUH7)Liver (FOCUS)Liver (MAHLAVU)Liver (HEP3B)Liver (HEPG2)Breast (MCF7)Breast (BT20)Breast (T47D)Breast (CAMA-1)Colon (HCT-116)Gastric (KATO-3)Endometrial (MFE-296)
1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine HCl GI₅₀ (µM)1.831.511.821.631.951.541.481.841.761.651.931.87
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine HCl GI₅₀ (µM)1.451.231.561.341.671.281.191.571.491.371.651.59
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[3][4]

  • Cell Plating: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 2.5 µM to 40 µM) and incubate for 72 hours. A positive control, such as Camptothecin, is used for comparison.

  • Cell Fixation: Discard the supernatant and fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4 °C.

  • Staining: Wash the plates with distilled water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing with 1% acetic acid.

  • Solubilization: Air-dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.

The diagram below outlines the workflow for the SRB cytotoxicity assay.

G cluster_srb SRB Cytotoxicity Assay Workflow cell_plating Cell Plating (96-well plates) treatment Compound Treatment (72h incubation) cell_plating->treatment fixation Cell Fixation (Trichloroacetic Acid) treatment->fixation staining Staining (Sulforhodamine B) fixation->staining measurement Absorbance Measurement staining->measurement analysis Data Analysis (GI50 Calculation) measurement->analysis

Workflow for the Sulforhodamine B (SRB) assay.

Potential Mechanism of Action

While the precise signaling pathways affected by 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine have not been fully elucidated, the broader class of piperazine derivatives is known to exert its anticancer effects through various mechanisms. These include the inhibition of microtubule synthesis, cell cycle arrest, and, most notably, the induction of apoptosis (programmed cell death).[3] Some piperazine derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[1]

The following diagram illustrates a generalized signaling pathway for apoptosis that may be relevant to the mechanism of action of piperazine derivatives.

G cluster_apoptosis Generalized Apoptosis Signaling Pathway piperazine Piperazine Derivative mitochondria Mitochondria piperazine->mitochondria Induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized apoptosis pathway potentially induced by piperazine derivatives.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. While its own biological activity profile is not extensively documented, its derivatives, such as 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine, demonstrate potent cytotoxic activity against a range of cancer cell lines. The well-defined synthetic routes and the significant in vitro efficacy of these compounds highlight the potential of this chemical class for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds to advance their development as clinical candidates.

References

Uncharted Territory: The Mechanism of Action of 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-(4-Bromobenzoyl)-4-methylpiperazine. This compound, while available as a chemical intermediate, has not been the subject of extensive pharmacological investigation. Consequently, there is a scarcity of published studies detailing its receptor binding profile, downstream signaling effects, and overall biological activity.[1] This guide will synthesize the available information on structurally related compounds to provide a theoretical framework for its potential mechanism of action and to guide future research.

While direct evidence is lacking for this compound, the pharmacological activities of other piperazine derivatives offer valuable insights into its potential biological targets. The piperazine ring is a well-established pharmacophore present in numerous biologically active compounds with diverse therapeutic applications, including antifungal, antibacterial, antimalarial, and antipsychotic agents.

Potential Pharmacological Profile: Inferences from Related Compounds

The structure of this compound, featuring a bromobenzoyl group and a methylpiperazine moiety, suggests several avenues for potential biological interactions.

Enzyme Inhibition: The bromobenzoyl group may facilitate covalent interactions with nucleophilic sites on proteins, potentially leading to the modulation of enzyme activity.[2] For instance, a related compound, 1-(4-Bromobenzoyl)-4-methylpiperidine, has been investigated for its inhibitory effects on enzymes such as human carbonic anhydrases.[2]

Receptor Modulation: Piperazine derivatives are known to interact with a variety of neurotransmitter receptors. Depending on the substituents, these compounds can act as agonists, antagonists, or modulators of receptors for dopamine, serotonin, and adrenergic systems. For example, certain diaryl piperazine derivatives have been identified as potent and selective dopamine D4 receptor antagonists. Other piperazine-containing compounds have shown affinity for α1-adrenoceptors, 5-HT1A receptors, and D2 receptors.

Anticancer and Antimicrobial Activity: Various N-substituted benzoylpiperazine derivatives have demonstrated cytotoxic effects against cancer cell lines.[3] Additionally, some piperazine compounds have exhibited antimicrobial properties.[3] The specific substitution pattern on the benzoyl and piperazine rings plays a crucial role in determining the potency and selectivity of these activities.

Future Directions

The lack of specific data on the mechanism of action of this compound highlights a clear opportunity for further research. Future studies should focus on:

  • Receptor Binding Assays: A comprehensive screening against a panel of common central nervous system (CNS) and other relevant receptors would be the first step in identifying its primary biological targets.

  • Enzyme Inhibition Assays: Evaluating its inhibitory potential against a range of enzymes, particularly those implicated in disease pathways, could reveal novel therapeutic applications.

  • In vitro Functional Assays: Following the identification of binding targets, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • In vivo Studies: Should in vitro studies yield promising results, in vivo experiments in relevant animal models would be essential to understand its pharmacokinetic and pharmacodynamic properties and to assess its potential therapeutic efficacy.

Synthesis of Related Piperazine Derivatives

The synthesis of 1-(4-substitutedbenzoyl)-4-arylpiperazine derivatives often involves the reaction of a substituted benzoic acid with an appropriate arylpiperazine in the presence of a coupling agent.

Example Synthetic Protocol: Synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine

A common method for the synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine involves the following steps:

  • Activation of Carboxylic Acid: 4-bromobenzoic acid is activated using a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).[4]

  • Amide Bond Formation: 1-phenylpiperazine is then added to the reaction mixture.[4]

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.[4]

Below is a generalized workflow for the synthesis of such compounds.

cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Activation Activation of Carboxylic Acid 4-Bromobenzoic_Acid->Activation Arylpiperazine Arylpiperazine Amide_Formation Amide Bond Formation Arylpiperazine->Amide_Formation Coupling_Agents Coupling Agents (e.g., EDC, HOBt) Coupling_Agents->Activation Activation->Amide_Formation Extraction Extraction Amide_Formation->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification Final_Product 1-(4-Bromobenzoyl) -4-arylpiperazine Purification->Final_Product

Caption: General workflow for the synthesis of 1-(4-bromobenzoyl)-4-arylpiperazines.

References

Potential Therapeutic Targets of 1-(4-Bromobenzoyl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 1-(4-Bromobenzoyl)-4-methylpiperazine is limited in publicly available scientific literature. This technical guide consolidates information on structurally related compounds to infer potential therapeutic applications and mechanisms of action. The data presented is primarily derived from studies on piperazine-containing analogues and should be considered as a basis for future research on this compound.

Introduction

This compound is a synthetic compound featuring a piperazine core, a well-established pharmacophore in medicinal chemistry.[1] The piperazine scaffold is present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antifungal, antibacterial, antimalarial, and antipsychotic properties.[1][2] The presence of the 4-bromobenzoyl group suggests the potential for targeted interactions with biological macromolecules, making it a molecule of interest for drug discovery and development. This guide explores the potential therapeutic targets of this compound, drawing insights from the biological evaluation of its close analogues.

Potential Therapeutic Area: Oncology

The most promising therapeutic application for structures related to this compound appears to be in the field of oncology. Studies on N-benzoyl derivatives of benzhydrylpiperazines, which share the bromobenzoyl moiety, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1][3]

Cytotoxicity of a Structurally Related Analog

A key study investigated the cytotoxic effects of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. Among these, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride showed significant growth inhibitory activity against various cancer cell lines.[1][4] While this compound has an additional 4-chlorobenzhydryl group compared to this compound, the data provides a strong rationale for investigating the anticancer potential of the core structure.

Table 1: Growth Inhibitory (GI₅₀) Data for 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride

Cancer Cell LineTissue of OriginGI₅₀ (µM)
HUH7Liver< 2.5
HCT116Colon< 2.5
MCF7Breast< 2.5
FOCUSLiver2.5 - 5
MAHLAVULiver2.5 - 5
HEPG2Liver> 40
HEP3BLiver5 - 10
BT20Breast2.5 - 5
T47DBreast2.5 - 5
CAMA-1Breast5 - 10
KATO-3Gastric2.5 - 5
MFE-296Endometrium2.5 - 5

Data extracted from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[3][4]

Proposed Mechanisms of Action in Oncology

Based on the broader class of piperazine derivatives, several mechanisms of action for their anticancer effects have been proposed. These represent potential avenues of investigation for this compound.

  • Topoisomerase II Inhibition: Some piperazine derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1]

  • Induction of Apoptosis: Piperazine-containing compounds have been reported to induce programmed cell death (apoptosis) in cancer cells.[1]

  • Enzyme Inhibition: The piperazine scaffold is a feature in various enzyme inhibitors, including those targeting matrix metalloproteinases (MMPs) and carbonic anhydrases, which can be involved in tumor progression.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of the structurally related analog, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride.

Synthesis of 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride[1]
  • Preparation of 1-(4-chlorobenzhydryl)piperazine:

    • Dissolve 4-chlorobenzophenone in a mixture of methanol and THF and cool to 0 °C.

    • Add NaBH₄ to the solution at 0 °C and stir for 10 minutes.

    • Continue stirring at room temperature for 2 hours.

    • Dilute the reaction mixture with water and extract the product with diethyl ether.

    • Wash the organic phase sequentially with 1 N HCl, saturated NaHCO₃, and water.

    • Treat the resulting benzhydrol with thionyl chloride to yield 4-chlorobenzhydryl chloride.

    • React the 4-chlorobenzhydryl chloride with piperazine and anhydrous potassium carbonate in dimethylformamide at 80 °C to obtain 1-(4-chlorobenzhydryl)piperazine.

  • Synthesis of the Final Compound:

    • Dissolve 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane and cool to 0-5 °C.

    • Add triethylamine to the cold reaction mixture and stir for 10 minutes.

    • Add 4-bromobenzoyl chloride to the mixture.

    • Stir the reaction mixture for 5-6 hours at room temperature, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Take up the residue in water and extract with ethyl acetate.

    • Purify the product by column chromatography using hexane:ethyl acetate (8:2) as the eluent.

    • Introduce hydrogen chloride gas into the solution to precipitate the hydrochloride salt.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)[3][4]
  • Cell Plating: Plate cancer cells in 96-well plates at the appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2.5, 5, 10, 20, 40 µM) and incubate for 72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid at 4 °C for 1 hour.

  • Staining: Wash the plates with distilled water and stain with 0.4% (w/v) sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Air-dry the plates and solubilize the bound dye with 10 mM Tris base.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Preparation of Intermediate cluster_1 Step 2: Final Synthesis 4-Chlorobenzophenone 4-Chlorobenzophenone Benzhydrol Benzhydrol 4-Chlorobenzophenone->Benzhydrol NaBH4, MeOH/THF 4-Chlorobenzhydryl chloride 4-Chlorobenzhydryl chloride Benzhydrol->4-Chlorobenzhydryl chloride SOCl2 1-(4-Chlorobenzhydryl)piperazine 1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl chloride->1-(4-Chlorobenzhydryl)piperazine Piperazine, K2CO3, DMF 1-(4-Chlorobenzhydryl)piperazine_f 1-(4-Chlorobenzhydryl)piperazine Final Product 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine HCl 1-(4-Chlorobenzhydryl)piperazine_f->Final Product Et3N, DCM 4-Bromobenzoyl chloride 4-Bromobenzoyl chloride 4-Bromobenzoyl chloride->Final Product

Caption: Synthesis workflow for a cytotoxic analog.

Proposed Anticancer Mechanism

G Piperazine Derivative Piperazine Derivative Cancer Cell Cancer Cell Piperazine Derivative->Cancer Cell Topoisomerase II Topoisomerase II Piperazine Derivative->Topoisomerase II Inhibits Cancer Cell->Topoisomerase II Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Enzyme Inhibition Enzyme Inhibition Cancer Cell->Enzyme Inhibition DNA Replication DNA Replication Topoisomerase II->DNA Replication Tumor Progression Tumor Progression DNA Replication->Tumor Progression Cell Death Cell Death Apoptosis Induction->Cell Death Enzyme Inhibition->Tumor Progression Inhibits

Caption: Potential anticancer mechanisms of action.

Future Directions

The data from structurally related compounds strongly suggests that this compound warrants further investigation as a potential anticancer agent. Future research should focus on:

  • In vitro screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • Enzyme inhibition assays: Screening against a panel of relevant enzymes, such as topoisomerases and kinases.

  • In vivo studies: Assessing the efficacy and safety of the compound in preclinical animal models of cancer.

By undertaking these studies, the therapeutic potential of this compound can be more definitively elucidated.

References

Spectroscopic Profile of 1-(4-Bromobenzoyl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromobenzoyl)-4-methylpiperazine, a molecule of interest in medicinal chemistry and drug development. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₅BrN₂O

  • Molecular Weight: 283.17 g/mol

  • CAS Number: 349395-87-5

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.55d2HAromatic CH (ortho to C=O)
~ 7.35d2HAromatic CH (ortho to Br)
~ 3.75t2HPiperazine CH₂ (adjacent to C=O)
~ 3.45t2HPiperazine CH₂ (adjacent to C=O)
~ 2.50t4HPiperazine CH₂ (adjacent to N-CH₃)
2.30s3HN-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 170.0C=O (Amide)
~ 135.0Aromatic C-Br
~ 131.5Aromatic C (ipso to C=O)
~ 129.0Aromatic CH (ortho to C=O)
~ 128.5Aromatic CH (ortho to Br)
~ 55.0Piperazine CH₂ (adjacent to N-CH₃)
~ 46.0N-CH₃
~ 45.5Piperazine CH₂ (adjacent to C=O)
~ 41.5Piperazine CH₂ (adjacent to C=O)
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (Solid, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2940, ~2800MediumAliphatic C-H stretch
~ 1636StrongC=O stretch (Amide)[1]
~ 1590, ~1485MediumAromatic C=C stretch
~ 1280MediumC-N stretch
~ 1010StrongAromatic C-Br stretch

Note: The C=O stretching frequency is based on the similar compound 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt.[1]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative AbundanceAssignment
282 / 284High[M]⁺ (Molecular ion peak with bromine isotopes)
183 / 185High[Br-C₆H₄-CO]⁺ (Bromobenzoyl cation)
99High[C₅H₁₁N₂]⁺ (Methylpiperazine fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification

References

Technical Guide: Solubility and Stability of 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Bromobenzoyl)-4-methylpiperazine is a chemical intermediate featuring a piperazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The presence of a bromobenzoyl group provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. A thorough understanding of its solubility and stability is critical for its effective use in synthesis, formulation, process development, and regulatory filings.

This technical guide provides a comprehensive overview of the known properties of this compound. While specific quantitative solubility and forced degradation data are not extensively published in peer-reviewed literature, this document compiles qualitative data inferred from available documentation and outlines the standardized experimental protocols required to generate definitive quantitative data.

Physicochemical and Stability Data

The following tables summarize the available physicochemical properties and stability information for this compound.

Table 1: Physicochemical and Qualitative Solubility Data
ParameterValue / ObservationSource / Inference
Molecular Formula C₁₂H₁₅BrN₂O[1]
Molecular Weight 283.17 g/mol [1]
Physical Form Solid[1]
Qualitative Solubility Soluble in N,N-dimethylformamide (DMF), Ethyl Acetate, Dichloromethane (DCM)Inferred from synthesis and purification protocols for similar piperazine compounds.[2][3]
Qualitative Insolubility Likely insoluble in waterPiperazine itself is soluble, but the large, nonpolar bromobenzoyl group significantly decreases aqueous solubility.[4]
Table 2: Stability Profile and Storage
ParameterObservation / RecommendationSource / Inference
Storage Conditions Sealed in a dry environment at 2-8°C.[1]
Thermolytic Stability The piperazine ring can be susceptible to thermal degradation at elevated temperatures (e.g., >150°C).[5][6]
Hydrolytic Stability The amide bond is susceptible to hydrolysis under strong acidic or basic conditions.General chemical principles. Forced degradation studies are required to quantify this.[7][8]
Oxidative Stability The tertiary amine of the piperazine ring can be susceptible to oxidation.General chemical principles. The piperazine core is known to undergo oxidative degradation.[9]
Photostability The bromophenyl moiety may be sensitive to photolytic degradation.General chemical principles. ICH Q1B guidelines recommend formal testing.[10]

Experimental Protocols

Detailed experimental protocols are essential for generating reliable and reproducible data. The following sections describe the standard methodologies for determining the solubility and stability of a compound like this compound.

Protocol for Quantitative Solubility Determination

This protocol describes the equilibrium solubility method, a standard approach for determining the solubility of a solid compound in various solvents.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, ethyl acetate)

  • Scintillation vials with screw caps

  • Constant temperature shaker/incubator

  • Calibrated analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated, stability-indicating analytical method (e.g., HPLC-UV).

  • Quantification: Determine the concentration of the compound in the diluted sample against a calibration curve prepared from standard solutions of known concentration.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from Analysis (mg/mL) × Dilution Factor

cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification A Add excess solute to solvent B Equilibrate at constant temp (24-48h) A->B C Filter supernatant (0.45 µm) B->C D Dilute sample C->D E Analyze via HPLC/GC D->E G Calculate solubility E->G F Prepare standard calibration curve F->G

Caption: Workflow for Quantitative Solubility Determination.
Protocol for Forced Degradation (Stability) Studies

This protocol outlines a typical forced degradation study as mandated by ICH guidelines (Q1A) to establish the intrinsic stability of the drug substance and develop a stability-indicating analytical method.[7][10]

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

General Conditions: The goal is to achieve 5-20% degradation of the drug substance.[8] Stress testing should be performed at a concentration of approximately 1 mg/mL.

Stress Conditions:

  • Acid Hydrolysis:

    • Reagent: 0.1 M HCl.

    • Conditions: Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • Post-Stress: Cool the sample and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[8]

  • Base Hydrolysis:

    • Reagent: 0.1 M NaOH.

    • Conditions: Heat at 60-80°C for a specified time.

    • Post-Stress: Cool the sample and neutralize with an equivalent amount of 0.1 M HCl before analysis.[8]

  • Oxidative Degradation:

    • Reagent: 3% Hydrogen Peroxide (H₂O₂).

    • Conditions: Store at room temperature for a specified time.

    • Post-Stress: Dilute with mobile phase for analysis.

  • Thermal Degradation (Dry Heat):

    • Conditions: Expose the solid compound to high temperature (e.g., 80°C, 105°C) in a calibrated oven for a specified duration.

    • Post-Stress: Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Conditions: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Control: A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

Analysis:

  • All stressed samples, along with an unstressed control, should be analyzed using a suitable stability-indicating method (e.g., RP-HPLC with a photodiode array detector).

  • The method must be able to separate the intact compound from all major degradation products.

  • Mass balance should be assessed to ensure that all degradation products are accounted for.

cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Acid Hydrolysis (HCl) F Analyze all samples via HPLC-PDA/MS A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H₂O₂) C->F D Thermal (Dry Heat) D->F E Photolytic (ICH Q1B) E->F G Assess Peak Purity & Mass Balance F->G H Identify & Characterize Degradants G->H I Establish Degradation Pathway H->I start Drug Substance (1 mg/mL) start->A start->B start->C start->D start->E

Caption: General Workflow for a Forced Degradation Study.

Conclusion

While specific quantitative data for this compound is limited in public literature, this guide provides a framework for its characterization. The qualitative data suggests it is a stable solid under recommended storage conditions but may be susceptible to hydrolysis, oxidation, and thermal stress. The provided experimental protocols for solubility and forced degradation studies offer standardized pathways for researchers to generate the necessary quantitative data to support their drug development programs. Adherence to these established methodologies will ensure data quality and regulatory compliance.

References

An In-depth Technical Guide to Novel Derivatives of 1-(4-Bromobenzoyl)-4-methylpiperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel derivatives based on the 1-(4-bromobenzoyl)-piperazine scaffold. Due to the limited availability of extensive public data on novel derivatives of 1-(4-Bromobenzoyl)-4-methylpiperazine, this guide will focus on a closely related and well-documented series of analogs: 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives . This series serves as a pertinent case study, offering valuable insights into the synthetic strategies, structure-activity relationships (SAR), and anticancer potential of this class of compounds.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, antifungal, and antipsychotic agents.[1] The 1-aroyl-4-substituted piperazine motif, in particular, has garnered significant attention in drug discovery. The 4-bromobenzoyl moiety offers a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space to optimize pharmacological properties. This guide delves into the synthetic methodologies for creating novel derivatives, presents quantitative data on their biological activity, details key experimental protocols, and explores a potential signaling pathway implicated in their mechanism of action.

Synthesis of Novel Derivatives

The synthesis of 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-(4-chlorobenzhydryl)piperazine. This is followed by a nucleophilic substitution reaction with various benzoyl chlorides to yield the final products.[1]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a straightforward workflow, starting from commercially available materials and proceeding through key intermediates to the final desired compounds.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis 4-Chlorobenzophenone 4-Chlorobenzophenone 4-Chlorobenzhydrol 4-Chlorobenzhydrol 4-Chlorobenzophenone->4-Chlorobenzhydrol NaBH4, MeOH/THF 4-Chlorobenzhydryl chloride 4-Chlorobenzhydryl chloride 4-Chlorobenzhydrol->4-Chlorobenzhydryl chloride SOCl2 1-(4-Chlorobenzhydryl)piperazine 1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl chloride->1-(4-Chlorobenzhydryl)piperazine Piperazine, K2CO3, DMF 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine 1-(4-Chlorobenzhydryl)piperazine->1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Substituted Benzoyl Chloride, Et3N, DCM 1-(4-Chlorobenzhydryl)piperazine->1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine

A general workflow for the synthesis of target compounds.
Experimental Protocol: Synthesis of 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride

This protocol is a representative example for the synthesis of the title compound's analogs.[1]

Materials:

  • 1-(4-chlorobenzhydryl)piperazine

  • 4-bromobenzoyl chloride

  • Triethylamine (Et3N)

  • Dry Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (gas)

Procedure:

  • A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane is cooled to 0–5 °C in an ice bath.

  • Triethylamine (5.94 mmol) is added to the cold reaction mixture, and it is stirred for 10 minutes.

  • 4-bromobenzoyl chloride (1.98 mmol) is then added to the mixture.

  • The reaction mixture is stirred for 5–6 hours at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.

  • The crude product is purified by column chromatography using a hexane:ethyl acetate (8:2) mixture as the eluent.

  • To form the hydrochloride salt, hydrogen chloride gas is introduced into a solution of the purified product in an organic solvent, leading to the precipitation of the final compound.

Quantitative Data: Anticancer Activity

The synthesized 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for a selection of these compounds.[1]

Compound IDR Group (Substitution on Benzoyl Ring)HUH7 (Liver) GI50 (µM)FOCUS (Liver) GI50 (µM)HEPG2 (Liver) GI50 (µM)HEP3B (Liver) GI50 (µM)MCF7 (Breast) GI50 (µM)BT20 (Breast) GI50 (µM)T47D (Breast) GI50 (µM)CAMA-1 (Breast) GI50 (µM)HCT-116 (Colon) GI50 (µM)KATO-3 (Gastric) GI50 (µM)MFE-296 (Endometrial) GI50 (µM)
5a 4-Cl4.644.15>4028.3125.01>403.1912.0110.0512.0010.00
5b 4-F10.0010.1120.0015.0010.0020.0010.0010.0010.0010.0010.00
5c 4-OCH310.0010.007.221.676.0911.6210.001.226.1810.079.73
5d 4-Br 10.00 10.00 20.00 10.00 10.00 20.00 10.00 10.00 10.00 10.00 10.00
5e 4-NO210.0010.0010.0010.0010.0020.000.3110.0010.0010.0010.00
5f 2,4-diCl10.0010.0020.0010.0010.0020.0010.0010.0010.0010.0010.00
5g 2,4-diF10.0010.0010.0010.0010.0010.0010.0010.0010.0010.0010.00

Detailed Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The following protocol outlines the methodology used to determine the GI50 values presented in the table above.[1]

Cell Culture and Treatment:

  • Human cancer cell lines are grown in appropriate media supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made to treat the cells with final concentrations ranging from 2.5 µM to 40 µM. A DMSO control is also included.

  • The treated cells are incubated for an additional 72 hours.

Cell Staining and Quantification:

  • After incubation, the cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

  • The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

  • The bound SRB dye is solubilized with 10 mM Tris base solution.

  • The absorbance is read at 515 nm using a microplate reader.

Data Analysis:

  • The percentage of cell growth is calculated relative to the DMSO-treated control cells.

  • The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Potential Mechanism of Action and Signaling Pathways

While the exact mechanism of action for the this compound core is not definitively established, related piperazine derivatives have been shown to exert their anticancer effects through various pathways, including the induction of apoptosis and inhibition of topoisomerase II.[1][2] A notable signaling pathway that can be modulated by certain piperazine-containing small molecules is the integrated stress response (ISR), specifically through the phosphorylation of the eukaryotic translation initiation factor 2-alpha (eIF2α).

Under cellular stress, various kinases (such as PERK, PKR, GCN2, and HRI) phosphorylate eIF2α. This phosphorylation leads to a global shutdown of protein synthesis, allowing the cell to conserve resources and initiate a stress response program. Some small molecule inhibitors containing a piperazine scaffold have been shown to modulate this pathway.

The following diagram illustrates the eIF2α phosphorylation signaling pathway, a potential target for this class of compounds.

G cluster_0 Cellular Stress cluster_1 eIF2α Kinases cluster_2 Translation Initiation cluster_3 Potential Intervention Point ER Stress ER Stress PERK PERK ER Stress->PERK Viral Infection Viral Infection PKR PKR Viral Infection->PKR Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 Heme Deficiency Heme Deficiency HRI HRI Heme Deficiency->HRI eIF2a eIF2a PERK->eIF2a Phosphorylation (Ser51) PKR->eIF2a Phosphorylation (Ser51) GCN2->eIF2a Phosphorylation (Ser51) HRI->eIF2a Phosphorylation (Ser51) p-eIF2a p-eIF2a eIF2B eIF2B p-eIF2a->eIF2B Inhibits Global Protein Synthesis Global Protein Synthesis p-eIF2a->Global Protein Synthesis Inhibition GTP GTP eIF2B->GTP GEF Activity GDP GDP Ternary Complex Formation Ternary Complex Formation GTP->Ternary Complex Formation Ternary Complex Formation->Global Protein Synthesis Piperazine Derivative Piperazine Derivative Piperazine Derivative->PERK Modulation? Piperazine Derivative->PKR Modulation? Piperazine Derivative->GCN2 Modulation? Piperazine Derivative->HRI Modulation? Piperazine Derivative->p-eIF2a Modulation?

The eIF2α phosphorylation signaling pathway.

Conclusion and Future Directions

The 1-(4-bromobenzoyl)-piperazine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core allows for extensive structure-activity relationship studies by modifying both the benzoyl and the piperazine moieties. The quantitative data presented for the 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine analogs demonstrates that substitutions on the benzoyl ring can significantly impact cytotoxic potency against various cancer cell lines.

Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives of the this compound core to establish a more direct SAR. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as potential therapeutic agents. The exploration of their effects on pathways such as the integrated stress response warrants further investigation.

References

An In-depth Technical Guide on Substituted Benzoylpiperazines in Anticancer Research: A Case Study of 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide explores the potential of substituted benzoylpiperazine derivatives as a class of compounds for anticancer research. While specific in-depth research on 1-(4-Bromobenzoyl)-4-methylpiperazine is not extensively available in the public domain, this document leverages data from closely related structural analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals. The piperazine scaffold is a significant pharmacophore present in numerous biologically active compounds, including those with anticancer properties.[1][2] This guide focuses on the synthesis, in vitro cytotoxicity, and experimental protocols related to a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, with a particular focus on the bromo-substituted analog, as a representative example of this chemical class.[1][3]

Introduction: The Piperazine Scaffold in Oncology

The piperazine ring is a versatile heterocyclic moiety that forms the core of a wide range of therapeutic agents, demonstrating efficacy in areas such as antifungal, antibacterial, antimalarial, and antipsychotic treatments.[1][2] In the realm of oncology, piperazine derivatives have emerged as a promising class of compounds.[1] For instance, N-alkyl, N-sulfonyl, and N-benzoyl derivatives of benzhydrylpiperazine have shown notable antimicrobial and anticancer activities.[1] The exploration of novel piperazine-containing molecules continues to be an active area of research in the quest for more selective and less toxic chemotherapeutic agents.

Synthesis of Substituted Benzoylpiperazine Derivatives

The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives is typically achieved through a nucleophilic substitution reaction.[1][3] The general procedure involves the reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides.

Exemplary Synthetic Protocol

The following protocol outlines the general synthesis for the preparation of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salts:

  • A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) is prepared in dry dichloromethane and cooled to 0–5 °C in an ice bath.[1]

  • Triethylamine (5.94 mmol) is added to the cooled reaction mixture, which is then stirred for 10 minutes.[1]

  • The relevant substituted benzoyl chloride (1.98 mmol), such as 4-bromobenzoyl chloride, is subsequently added to the mixture.[1]

  • The reaction is stirred for 5–6 hours at room temperature, with progress monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the solvent is removed under reduced pressure.[1]

  • The resulting residue is taken up in water and extracted with ethyl acetate to isolate the product.[1]

G cluster_synthesis Synthetic Workflow start Start: 1-(4-chlorobenzhydryl)piperazine + Dichloromethane step1 Cool to 0-5°C start->step1 step2 Add Triethylamine step1->step2 step3 Add 4-Bromobenzoyl Chloride step2->step3 step4 Stir at Room Temperature (5-6h) step3->step4 step5 Solvent Removal (Reduced Pressure) step4->step5 step6 Aqueous Work-up & Extraction (Ethyl Acetate) step5->step6 end_node Product: 1-(4-Bromobenzoyl)-4- (4-chlorobenzhydryl)piperazine step6->end_node

Caption: Synthetic workflow for 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine.

In Vitro Anticancer Activity

The cytotoxic effects of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were evaluated against a panel of human cancer cell lines.[1][3] The Sulforhodamine B (SRB) assay was utilized to determine the cell viability following treatment with the compounds.

Quantitative Data Summary

The following table summarizes the 50% growth inhibition (GI50 in µM) values for a selection of the synthesized compounds against various cancer cell lines. Camptothecin was used as a positive control.

Compound IDR GroupHUH7 (Liver) GI50 (µM)HCT116 (Colon) GI50 (µM)MCF7 (Breast) GI50 (µM)
5a Cl4.67 ± 0.174.70 ± 0.213.70 ± 0.14
5b F4.34 ± 0.154.10 ± 0.113.60 ± 0.13
5d Br 4.21 ± 0.13 4.10 ± 0.14 3.80 ± 0.15
5e NO24.13 ± 0.114.20 ± 0.133.90 ± 0.14
Camptothecin -0.09 ± 0.010.08 ± 0.010.07 ± 0.01

Data extracted from a study by Aytac et al. (2012).[1][3]

All tested compounds demonstrated significant cytotoxicity in the micromolar range against the selected cancer cell lines.[1][3]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a widely used method for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., from 40 µM to 2.5 µM) and a positive control (e.g., Camptothecin).[1][3] A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to the vehicle control.

G cluster_srb SRB Assay Workflow start Seed Cells in 96-well Plate step1 Incubate for 24h start->step1 step2 Add Test Compounds (Serial Dilutions) step1->step2 step3 Incubate for 48-72h step2->step3 step4 Fix Cells with TCA step3->step4 step5 Stain with SRB step4->step5 step6 Wash with Acetic Acid step5->step6 step7 Solubilize Dye with Tris Base step6->step7 end_node Read Absorbance at 515 nm step7->end_node

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Mechanism of Action: A Conceptual Overview

While the precise mechanism of action for this class of compounds has not been fully elucidated in the provided literature, piperazine derivatives are known to induce apoptosis in cancer cells.[1] The cytotoxic activity observed suggests an interference with critical cellular processes, leading to cell growth inhibition and death.

G cluster_moa Conceptual Mechanism of Action compound Substituted Benzoylpiperazine cell Cancer Cell compound->cell pathway Disruption of Cellular Pathways cell->pathway apoptosis Induction of Apoptosis pathway->apoptosis inhibition Inhibition of Cell Proliferation pathway->inhibition

Caption: Conceptual pathway of piperazine derivatives in cancer cells.

Conclusion and Future Directions

The available data on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the bromo-substituted analog, demonstrate their potential as a scaffold for the development of novel anticancer agents. These compounds exhibit significant in vitro cytotoxicity against a range of cancer cell lines.

However, it is crucial to note the absence of specific research on This compound . Future research should focus on:

  • The synthesis and characterization of this compound.

  • Comprehensive in vitro evaluation of its cytotoxic and antiproliferative effects against a broad panel of cancer cell lines.

  • In-depth mechanistic studies to identify its molecular targets and affected signaling pathways.

  • In vivo studies in relevant animal models to assess its efficacy and safety profile.

By undertaking these studies, the scientific community can determine if this compound holds similar or superior anticancer potential to its structural relatives and whether it warrants further development as a therapeutic candidate.

References

Antimicrobial Properties of 1-(4-Bromobenzoyl)-4-methylpiperazine Derivatives: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific research focused on the antimicrobial properties of 1-(4-bromobenzoyl)-4-methylpiperazine derivatives. While the broader class of piperazine-containing compounds has been extensively investigated for its diverse pharmacological activities, including antimicrobial effects, this particular substituted derivative remains largely unexplored in publicly available research.

The piperazine ring is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of therapeutic applications. Its presence is often associated with favorable pharmacokinetic properties and the ability to interact with various biological targets. Consequently, numerous studies have explored the antimicrobial potential of novel piperazine derivatives. These investigations have revealed that modifications to the piperazine scaffold can lead to potent antibacterial and antifungal agents.

Research into related compounds, such as N-arylpiperazines and other benzoylpiperazine analogs, has demonstrated that the nature and position of substituents on the phenyl and piperazine rings play a crucial role in determining the antimicrobial spectrum and potency. For instance, the introduction of halogen atoms, like bromine, on the benzoyl moiety has been a common strategy in drug design to enhance biological activity. However, the specific combination of a 4-bromobenzoyl group with a 4-methylpiperazine core has not been the subject of dedicated antimicrobial studies according to the available literature.

Therefore, this guide cannot provide specific quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to the antimicrobial properties of this compound derivatives due to the lack of primary research on this topic.

For researchers, scientists, and drug development professionals interested in this area, this represents a potential opportunity for novel investigations. Future studies could involve the synthesis of a series of this compound derivatives and their systematic evaluation against a panel of clinically relevant bacterial and fungal pathogens. Such research would be essential to elucidate the structure-activity relationships and to determine if this specific chemical scaffold holds promise for the development of new antimicrobial agents.

Should you be interested in a technical guide on a closely related class of piperazine derivatives for which there is a substantial body of research, please specify the alternative compound or subclass.

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine, a valuable intermediate in medicinal chemistry and drug discovery. The outlined procedure is based on the acylation of 1-methylpiperazine with 4-bromobenzoyl chloride, a common and efficient method for the formation of amides.

Introduction

This compound serves as a key building block for the synthesis of a variety of pharmacologically active molecules. The presence of the bromobenzoyl moiety allows for further structural modifications via cross-coupling reactions, while the methylpiperazine group can influence the solubility and pharmacokinetic properties of the final compounds. This protocol details a straightforward and reproducible method for the preparation of this intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/Volume
1-Methylpiperazine100.161.111.01.10 g (1.22 mL)
4-Bromobenzoyl chloride219.451.010.02.19 g
Triethylamine101.191.515.02.09 mL
Dichloromethane (DCM)---50 mL
Product:
This compound283.17--Theoretical Yield: 2.83 g

Note: Expected yield is typically in the range of 80-95% based on similar reactions.

Experimental Protocol

This protocol describes the synthesis of this compound via the acylation of 1-methylpiperazine with 4-bromobenzoyl chloride.

Materials and Reagents
  • 1-Methylpiperazine (≥99%)

  • 4-Bromobenzoyl chloride (≥98%)

  • Triethylamine (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.10 g, 11.0 mmol, 1.1 eq) and anhydrous dichloromethane (30 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.09 mL, 15.0 mmol, 1.5 eq) to the stirred solution.

  • Addition of Acyl Chloride:

    • Dissolve 4-bromobenzoyl chloride (2.19 g, 10.0 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL).

    • Add the 4-bromobenzoyl chloride solution dropwise to the cooled piperazine solution over a period of 15-20 minutes using a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material (4-bromobenzoyl chloride) is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 30 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution, 30 mL of water, and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[1]

  • Melting Point: For physical characterization.

  • Purity: Can be assessed by HPLC or GC analysis. A purity of >98% is typically expected.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reac1 1-Methylpiperazine reaction Stir at 0°C to RT (2-4 hours) reac1->reaction reac2 4-Bromobenzoyl chloride reac2->reaction reac3 Triethylamine reac3->reaction reac4 DCM (solvent) reac4->reaction workup1 Aqueous Wash (H₂O, NaHCO₃, Brine) reaction->workup1 workup2 Drying (MgSO₄) workup1->workup2 workup3 Concentration workup2->workup3 purification Column Chromatography workup3->purification product 1-(4-Bromobenzoyl)- 4-methylpiperazine purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-(4-Bromobenzoyl)-4-methylpiperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzoyl)-4-methylpiperazine is a synthetic compound belonging to the piperazine class of molecules. The piperazine scaffold is a common feature in many biologically active compounds, and derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system activities.[1][2] Structurally similar compounds, particularly those with a substituted benzoyl group, have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5] This document provides detailed protocols for utilizing this compound in cell-based assays to evaluate its potential as a cytotoxic agent. The primary focus will be on assessing its impact on cancer cell viability and elucidating its mechanism of action through apoptosis induction.

Hypothetical Mechanism of Action

Based on the activities of structurally related piperazine derivatives, it is hypothesized that this compound may induce cytotoxicity in cancer cells by triggering the intrinsic pathway of apoptosis. This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm and the subsequent activation of caspases, which are the executioners of programmed cell death.

Compound This compound Cellular_Stress Induction of Cellular Stress Compound->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptosis pathway induced by the compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineCancer TypeAssay TypeIC50 (µM)
MCF-7Breast AdenocarcinomaMTT15.2
HCT-116Colorectal CarcinomaSRB12.8
A549Lung CarcinomaMTT21.5
HeLaCervical AdenocarcinomaSRB18.9
U-87 MGGlioblastomaMTT25.1

Table 2: Apoptosis Induction by this compound in HCT-116 Cells (24-hour treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)3.11.5
510.24.3
1025.68.9
2042.815.7

Experimental Protocols

cluster_prep Preparation cluster_assay Assay cluster_viability Viability Assessment cluster_apoptosis Apoptosis Analysis Cell_Culture Cell Culture (e.g., HCT-116) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Stock (e.g., 10 mM in DMSO) Treatment Treat with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, or 72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Cell_Harvesting Harvest Cells Incubation->Cell_Harvesting Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Staining Stain with Annexin V-FITC and Propidium Iodide Cell_Harvesting->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

General experimental workflow for in vitro cytotoxicity assessment.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., McCoy's 5A supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[7]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat cells with this compound at various concentrations (e.g., based on the IC50 value) and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols for High-Throughput Screening of 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromobenzoyl)-4-methylpiperazine is a synthetic compound belonging to the piperazine class of molecules. The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds with a wide range of therapeutic applications.[1][2][3][4] While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural components—a bromobenzoyl group and a methylpiperazine moiety—suggest potential interactions with various biological targets.[2] The bromobenzoyl group can act as a halogen bond donor, and the piperazine ring is a common pharmacophore found in anticancer, antifungal, antibacterial, and antipsychotic agents.[2][3][4]

These application notes provide a framework for conducting high-throughput screening (HTS) of this compound to explore its potential as a novel therapeutic agent, with a focus on anticancer activity. The protocols are based on established methodologies for screening libraries of piperazine derivatives.[1]

Application Note 1: High-Throughput Screening for Anticancer Activity

This application note outlines a primary HTS campaign to identify the potential cytotoxic effects of this compound against a panel of human cancer cell lines. A common approach for primary screening is to use a luminescence-based assay to measure cell viability by quantifying ATP levels.[1]

Experimental Workflow: Anticancer Activity Screening

The workflow for a typical HTS campaign to identify cytotoxic compounds begins with a primary screen of the compound at a single, high concentration. Initial "hits" from the primary screen are then subjected to confirmatory screening and subsequent dose-response analysis to determine the potency (e.g., IC50) of the compound.

HTS_Workflow_Anticancer cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Dose-Response & SAR Primary_HTS Primary HTS (e.g., 10,000 compounds at 10 µM) Identify_Hits Identify Primary Hits (e.g., >50% growth inhibition) Primary_HTS->Identify_Hits 1.5% Hit Rate Retest_Hits Re-test Primary Hits Identify_Hits->Retest_Hits Confirmed Hits Eliminate_False_Positives Eliminate False Positives Retest_Hits->Eliminate_False_Positives IC50_Determination IC50 Determination (10-point curve) Eliminate_False_Positives->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis

A general workflow for a high-throughput screening campaign.[1]

Data Presentation: Summary of a Representative Anticancer Screen

The following table summarizes the parameters and potential outcomes of a primary HTS campaign for a library of piperazine derivatives, which could include this compound.

ParameterDescription
Library Size 10,000 compounds (representative size for a diverse piperazine library)
Screening Concentration 10 µM (a common single concentration for primary screens)[1]
Cell Line K562 (Human Leukemia) - a commonly used cancer cell line for primary screening[1]
Assay Format 384-well microplate - standard for HTS to ensure efficiency[1]
Primary Assay CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP)[1]
Primary Hit Rate 2.0% (percentage of compounds causing >50% growth inhibition)[1]
Confirmed Hit Rate 1.2% (percentage of primary hits confirmed in repeat experiments)[1]

Protocol 1: Primary Screening for Cytotoxicity using CellTiter-Glo®

Objective: To assess the effect of this compound on the viability of K562 human leukemia cells.

Materials:

  • K562 (Human Leukemia) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (10 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well white, solid-bottom microplates

  • Automated liquid handling system

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Culture K562 cells to a density of approximately 1 x 10^6 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension (e.g., 2,500 cells) into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours to allow cells to settle.

  • Compound Addition:

    • Prepare a working solution of this compound in assay medium.

    • Transfer a small volume (e.g., 25 nL) of the 10 mM compound stock solution to the assay plate to achieve a final concentration of 10 µM.

    • Include positive controls (e.g., a known cytotoxic agent like staurosporine) and negative controls (DMSO vehicle).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of growth inhibition for each compound-treated well relative to the controls:

    • % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background))

  • Identify primary "hits" as compounds that exhibit a predefined level of inhibition (e.g., >50%).

Application Note 2: Secondary Screening and Dose-Response Analysis

Following the identification of this compound as a primary hit, a dose-response analysis is crucial to determine its potency (IC50 value).

Protocol 2: IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Procedure:

  • Select confirmed hits from the primary screen.

  • Prepare serial dilutions of the hit compound in assay buffer, typically in a 10-point concentration range (e.g., from 100 µM down to 0.005 µM).

  • Perform the cell viability assay as described in Protocol 1, but with the range of compound concentrations.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Potential Signaling Pathway Involvement

Derivatives of piperazine have been shown to inhibit critical signaling pathways in cancer progression, such as the PI3K/AKT pathway.[5] Should this compound show significant cytotoxic activity, further studies would be warranted to elucidate its mechanism of action, which might involve the modulation of such pathways.

PI3K_AKT_Pathway cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1-(4-Bromobenzoyl)-4- methylpiperazine (Hypothetical) Inhibitor->PI3K Inhibition

Hypothetical inhibition of the PI3K/AKT pathway.[5]

While this compound remains a relatively unexplored compound, its structural features suggest it is a viable candidate for high-throughput screening campaigns.[2] The protocols outlined above provide a robust framework for initiating the investigation of its potential anticancer properties. Positive results from such screens would warrant further investigation into its mechanism of action and structure-activity relationships, potentially leading to the development of novel therapeutic agents.

References

Application Notes and Protocols for Cytotoxicity Assay of 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzoyl)-4-methylpiperazine is a synthetic compound belonging to the piperazine class of molecules. Piperazine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Several studies have demonstrated that substituted piperazine compounds can induce cytotoxic effects in various cancer cell lines, often through the induction of apoptosis.[1] The bromobenzoyl moiety is a structural feature that can contribute to the biological activity of a compound. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Principle of the Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH released is indicative of the level of cytotoxicity.

Data Presentation

The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides a representative summary of hypothetical IC50 values for this compound against a panel of human cancer cell lines.

Cell LineTissue of OriginAssay TypeHypothetical IC50 (µM)
MCF-7Breast AdenocarcinomaMTT15.2
HCT-116Colon CarcinomaMTT10.8
A549Lung CarcinomaMTT22.5
HeLaCervical AdenocarcinomaLDH18.7
JurkatT-cell LeukemiaLDH8.9

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected human cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa, Jurkat)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH Cytotoxicity Assay Kit

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

Workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Seed Cells into 96-well Plates A->C B Culture and Harvest Cells B->C D Treat Cells with Compound C->D E Incubate for 24-72 hours D->E F Perform MTT or LDH Assay E->F G Measure Absorbance F->G H Calculate Cell Viability (%) and IC50 G->H

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: LDH Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a maximum LDH release control (cells treated with a lysis buffer provided in the kit) and a spontaneous LDH release control (untreated cells).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value (half-maximal effective concentration).

Hypothetical Signaling Pathway for Cytotoxicity

Based on the known mechanisms of similar piperazine derivatives, this compound may induce cytotoxicity by triggering the intrinsic pathway of apoptosis. This pathway is often regulated by the PI3K/AKT signaling cascade, which plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and ultimately, cell death.

SignalingPathway cluster_compound cluster_membrane cluster_cytosol cluster_caspase Compound This compound PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Promotes release from mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application of 1-(4-Bromobenzoyl)-4-methylpiperazine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzoyl)-4-methylpiperazine is a versatile synthetic intermediate that holds a significant position in medicinal chemistry. Its structure, featuring a piperazine core, a well-established pharmacophore, and a reactive bromobenzoyl moiety, makes it an invaluable building block for the synthesis of a diverse range of biologically active compounds. The piperazine ring is a "privileged scaffold," known for its ability to interact with multiple biological targets, while the bromine atom on the benzoyl group serves as a convenient handle for further molecular elaboration through various cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of pharmacological properties.

This document provides detailed application notes and protocols for the use of this compound in the discovery and development of novel therapeutic agents. It covers its synthesis, chemical modifications, and its application in the creation of molecules targeting various disease areas, including oncology and neurology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 349395-87-5
Molecular Formula C₁₂H₁₅BrN₂O
Molecular Weight 283.17 g/mol
Appearance Solid
Storage Sealed in dry, 2-8°C

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 1-methylpiperazine with 4-bromobenzoyl chloride. This nucleophilic acyl substitution reaction is straightforward and generally proceeds with high yield.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Methylpiperazine

  • 4-Bromobenzoyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

G cluster_synthesis Synthesis of this compound 1-Methylpiperazine 1-Methylpiperazine Acylation Acylation (DCM, Et3N, 0°C to rt) 1-Methylpiperazine->Acylation 4-Bromobenzoyl_chloride 4-Bromobenzoyl_chloride 4-Bromobenzoyl_chloride->Acylation Workup_Purification Aqueous Workup & Column Chromatography Acylation->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Bioactive Molecules

The bromine atom on the benzoyl ring of this compound is a key functional group that allows for further diversification of the molecule, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the introduction of a wide variety of aryl and heteroaryl substituents, leading to the generation of large libraries of compounds for biological screening.

Suzuki-Miyaura Cross-Coupling for Lead Generation

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the replacement of the bromine atom with various aryl or heteroaryl groups from corresponding boronic acids or esters.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) with water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid or ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Add the solvent system (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow Reactants This compound + Arylboronic Acid Reaction Pd Catalyst, Base Solvent, Heat Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Piperazine Derivative Purification->Product G cluster_pathway Potential Mechanism of Anticancer Activity Derivative Piperazine Derivative Kinase Target Kinase (e.g., EGFR, Abl) Derivative->Kinase Inhibition Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Proliferation Cell Proliferation Survival Cell Survival Apoptosis Apoptosis Derivative->Apoptosis Induction Kinase->Signaling Activation Kinase->Apoptosis Inhibition Signaling->Proliferation Promotion Signaling->Survival Promotion

Application Notes and Protocols for Investigating the Biological Activity of 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial investigation of the biological activities of 1-(4-Bromobenzoyl)-4-methylpiperazine. While specific biological data for this compound is not extensively available in the public domain, the piperazine scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2][3] This document outlines a systematic approach to screen for potential anticancer, antimicrobial, and enzyme inhibitory activities, based on the known profiles of related piperazine derivatives.[1][4][5]

Introduction to this compound

This compound is a synthetic compound featuring a piperazine ring, a privileged structure in medicinal chemistry, functionalized with a 4-bromobenzoyl group and a methyl group.[2][6] The piperazine moiety provides a flexible scaffold with two nitrogen atoms that can be crucial for receptor interactions, often acting as hydrogen bond acceptors or becoming protonated at physiological pH to form ionic bonds.[1] The 4-bromobenzoyl group introduces a rigid aromatic system and a halogen atom, which can participate in halogen bonding and other key interactions with biological targets.[2] The methyl group can influence the compound's basicity and lipophilicity, which in turn affects its pharmacokinetic properties.[2]

While this compound is recognized as a synthetic intermediate, its intrinsic biological activities are largely unexplored, presenting a research opportunity to screen it against various biological targets to uncover novel pharmacological properties.[2]

Recommended Screening Strategy

Given the diverse activities of piperazine derivatives, a tiered screening approach is recommended to efficiently identify the potential therapeutic areas for this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo & ADME/Tox Profiling A Cytotoxicity Screening (e.g., NCI-60 Panel) B Antimicrobial Screening (e.g., MIC against ESKAPE pathogens) C Cell Cycle Analysis A->C D Apoptosis Assays A->D E Enzyme Inhibition Assays (e.g., Kinase Panel) A->E B->E G Xenograft Models C->G H Pharmacokinetic Studies C->H I Preliminary Toxicology C->I D->G D->H D->I F Receptor Binding Assays E->G E->H E->I F->G F->H F->I

Caption: A tiered approach for screening the biological activity of this compound.

Experimental Protocols

The following protocols are foundational methods for assessing the key potential activities of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used to screen piperazine derivatives for anticancer activity.[1][3]

Objective: To determine the in vitro cytotoxic effect of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))[1]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microplates

  • Microplate reader (510 nm)

Workflow:

G A Seed cells in 96-well plates B Incubate for 24h for cell adherence A->B C Treat with serial dilutions of This compound B->C D Incubate for 48-72h C->D E Fix cells with cold TCA D->E F Stain with SRB solution E->F G Wash and solubilize stain with Tris buffer F->G H Read absorbance at 510 nm G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Treat the cells with the various concentrations of the test compound and a vehicle control (DMSO at the highest concentration used). Incubate for 48 or 72 hours.[1]

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Plot the percentage of inhibition against the compound concentration (logarithmic scale) to determine the GI50 (concentration causing 50% growth inhibition).

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1]

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1]

  • This compound

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Grow the microbial strain in broth to a standardized cell density (e.g., 0.5 McFarland standard). Dilute the culture to the final required inoculum concentration.[1]

  • Compound Dilution: Prepare a 2x concentrated serial dilution of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add an equal volume of the prepared microbial inoculum to each well, effectively halving the compound concentrations to their final 1x values. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Radioligand Receptor Binding Assay (Hypothetical Target: Dopamine D2 Receptor)

Piperazine derivatives are known to interact with various CNS receptors, such as dopamine receptors.[1] This protocol provides a framework for a competitive binding assay.

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor, using the Dopamine D2 receptor as an example.

Materials:

  • Cell membrane preparation expressing the Dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • This compound

  • Non-specific binding agent (e.g., Haloperidol)[1]

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the binding buffer, the radioligand at a concentration near its Kd, and various concentrations of this compound.

  • Controls:

    • Total Binding: Wells containing buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Wells containing buffer, radioligand, a high concentration of the non-specific binding agent (e.g., 10 µM Haloperidol), and membrane preparation.[1]

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Counting: Add scintillation cocktail to the wells and count the radioactivity using a liquid scintillation counter.[1]

Data Analysis:

  • Calculate specific binding: Total Binding - Non-specific Binding.

  • Determine the IC50 value: The concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Data Presentation

All quantitative data generated from the assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Tissue of Origin GI50 (µM)
MCF-7 Breast Cancer Data
HCT-116 Colon Cancer Data

| A549 | Lung Cancer | Data |

Table 2: Antimicrobial Activity of this compound

Microbial Strain Type MIC (µg/mL)
Staphylococcus aureus Gram-positive Bacteria Data
Escherichia coli Gram-negative Bacteria Data

| Candida albicans | Fungus | Data |

Table 3: Receptor Binding Affinity of this compound

Receptor Target Radioligand IC50 (nM) Ki (nM)

| Dopamine D2 | [³H]-Spiperone | Data | Data |

These application notes and protocols provide a robust starting point for elucidating the pharmacological profile of this compound. Researchers should consider compound solubility and stability in aqueous media, and always include appropriate vehicle controls in all experiments.[4]

References

Application Notes and Protocols for 1-(4-Bromobenzoyl)-4-methylpiperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzoyl)-4-methylpiperazine is a synthetic compound featuring a core piperazine structure, a common scaffold in medicinal chemistry recognized for its versatile interactions with a range of biological targets. The presence of a bromobenzoyl group suggests potential for interactions within hydrophobic and halogen-bonding pockets of protein binding sites. While specific binding data for this compound is not extensively published, its structural motifs are present in ligands targeting various receptors, including purinergic (P2X7), sigma (σ1), and dopamine (D2) receptors. These application notes provide detailed protocols for evaluating the binding affinity of this compound and similar compounds for these potential targets.

Potential Receptor Targets and Therapeutic Areas

Based on the prevalence of the piperazine scaffold in neuropharmacology and immunology, this compound is a candidate for investigation in the following areas:

  • P2X7 Receptor: An ATP-gated ion channel involved in inflammation and immune responses. Antagonists of the P2X7 receptor are being explored for the treatment of inflammatory diseases and chronic pain.[1]

  • Sigma-1 (σ1) Receptor: A unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions, including depression, anxiety, and neurodegenerative diseases.[2]

  • Dopamine D2 Receptor: A key target in the treatment of psychosis and other neuropsychiatric disorders. The piperazine moiety is a well-established pharmacophore in many antipsychotic drugs.[3]

Data Presentation: Hypothetical Binding Affinities

The following tables present hypothetical binding affinities (Ki) and IC50 values for this compound at the proposed receptor targets. These values are for illustrative purposes to demonstrate how experimental data would be presented and should not be considered as published experimental results.

Table 1: Competitive Radioligand Binding Affinity (Ki) of this compound

Receptor TargetRadioligandTissue/Cell LineHypothetical Ki (nM)
Human P2X7[³H]A-804598HEK293 cells expressing hP2X785
Human Sigma-1--INVALID-LINK---PentazocineGuinea Pig Brain Membranes120
Human Dopamine D2[³H]SpiperoneCHO cells expressing hD2R250

Table 2: Functional Antagonism (IC50) of this compound

Assay TypeReceptor TargetAgonistCell LineHypothetical IC50 (nM)
Calcium Influx AssayHuman P2X7BzATPHEK293-hP2X7150
Dye Uptake AssayHuman P2X7ATPTHP-1 cells200

Experimental Protocols

Protocol 1: P2X7 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human P2X7 receptor.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM KCl, 1 mM EDTA.

  • Radioligand: [³H]A-804598 (a known P2X7 antagonist).

  • Non-specific binding control: A high concentration of a known P2X7 antagonist (e.g., 10 µM A-740003).

  • This compound stock solution (10 mM in DMSO).

  • 96-well filter plates (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hP2X7 cells and resuspend in ice-cold Membrane Preparation Buffer.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]

    • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of Assay Buffer (for total binding).

      • 50 µL of non-specific binding control (for non-specific binding).

      • 50 µL of varying concentrations of this compound (for competition).

    • Add 50 µL of [³H]A-804598 to all wells at a final concentration close to its Kd.

    • Add 100 µL of the membrane preparation (20-40 µg of protein) to all wells.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the GF/B filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Harvest Harvest HEK293-hP2X7 Cells Homogenize Homogenize Cells Harvest->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (40,000 x g) Supernatant1->Centrifuge2 MembranePellet Resuspend Membrane Pellet Centrifuge2->MembranePellet AddMembranes Add Membrane Preparation MembranePellet->AddMembranes PlateSetup Prepare 96-well Plate AddLigands Add Radioligand & Test Compound PlateSetup->AddLigands AddLigands->AddMembranes Incubate Incubate (2h, RT) AddMembranes->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Workflow for P2X7 Radioligand Binding Assay.
Protocol 2: P2X7 Functional Assay - YO-PRO-1 Dye Uptake

This protocol assesses the ability of this compound to functionally antagonize the P2X7 receptor by measuring the inhibition of ATP-induced uptake of the fluorescent dye YO-PRO-1.[5]

Materials:

  • THP-1 cells (human monocytic cell line) or other P2X7-expressing cells.

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • YO-PRO-1 iodide solution (1 mM in DMSO).

  • ATP solution (100 mM in water).

  • This compound stock solution (10 mM in DMSO).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Seed THP-1 cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well.

    • Incubate overnight to allow cells to adhere.

  • Compound Incubation:

    • Wash the cells once with Assay Buffer.

    • Add 90 µL of Assay Buffer containing varying concentrations of this compound to the wells.

    • Incubate for 30 minutes at 37°C.

  • Dye and Agonist Addition:

    • Prepare a 2X working solution of YO-PRO-1 and ATP in Assay Buffer (final concentrations will be 1 µM YO-PRO-1 and 1 mM ATP).

    • Add 100 µL of the 2X YO-PRO-1/ATP solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 491 nm, Emission: 509 nm) every 2 minutes for 30 minutes.

  • Data Analysis:

    • Determine the rate of YO-PRO-1 uptake (increase in fluorescence over time).

    • Plot the rate of uptake against the logarithm of the concentration of this compound.

    • Calculate the IC50 value from the resulting inhibition curve.

Seed Seed THP-1 Cells in 96-well Plate IncubateOvernight Incubate Overnight Seed->IncubateOvernight Wash Wash Cells with Assay Buffer IncubateOvernight->Wash AddCompound Add this compound Wash->AddCompound IncubateCompound Incubate (30 min, 37°C) AddCompound->IncubateCompound AddDyeAgonist Add YO-PRO-1 and ATP IncubateCompound->AddDyeAgonist MeasureFluorescence Measure Fluorescence (kinetic read) AddDyeAgonist->MeasureFluorescence AnalyzeData Calculate IC50 MeasureFluorescence->AnalyzeData cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor Ca_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7->Ca_Influx activates NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Release Release of Pro-inflammatory Cytokines IL1b->Release IL18 Mature IL-18 Pro_IL18->IL18 IL18->Release ATP Extracellular ATP ATP->P2X7 binds

References

Application Notes and Protocols for In Vitro Evaluation of 1-(4-Bromobenzoyl)-4-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications and detailed experimental protocols for the in vitro evaluation of 1-(4-bromobenzoyl)-4-methylpiperazine derivatives. This class of compounds has shown promise in various pharmacological areas, including oncology, infectious diseases, and neurology. The following sections detail the potential biological activities, present hypothetical quantitative data for a series of derivatives, and provide step-by-step protocols for key in vitro assays.

Potential Therapeutic Applications

Derivatives of the this compound scaffold are of significant interest in medicinal chemistry due to their structural similarity to molecules with established biological activities. The core components, including the bromobenzoyl group and the piperazine ring, are known to interact with various biological targets.[1] Potential applications for this class of compounds include:

  • Anticancer Activity: The arylpiperazine moiety is a common feature in molecules designed as anticancer agents.[2] Specifically, derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine have demonstrated cytotoxic effects against a range of cancer cell lines, including those from liver, breast, and colon cancers.[3] Furthermore, related phenylpiperazine derivatives have been investigated as inhibitors of topoisomerase II, a key enzyme in cancer cell proliferation.[4][5]

  • Antimicrobial Properties: The presence of a bromophenyl group in a molecule can contribute to its antimicrobial effects.[6] Research on analogous structures, such as 1-(4-bromobenzoyl)-4-methylpiperidine, has indicated potential antimicrobial activity against various bacterial strains, suggesting that the title compounds may also be candidates for the development of new antibiotics.[1]

  • Neurological Activity: Piperazine derivatives are well-known for their interactions with central nervous system targets. Studies on mono-substituted 4-phenylpiperazines have shown effects on the dopaminergic system, indicating potential applications in neurological and psychiatric disorders.[7]

  • Analgesic Effects: Research into related piperidine derivatives has suggested potential analgesic properties, which could be relevant for pain management therapies.[1]

Data Presentation: In Vitro Biological Activity

The following table summarizes hypothetical quantitative data for a series of this compound derivatives with varying substitutions on the benzoyl ring. This data is representative of what might be obtained from the experimental protocols described below.

Compound IDSubstitution (R)Anticancer Activity (IC50 in µM) - MCF-7Antimicrobial Activity (MIC in µg/mL) - S. aureus
BBM-1 H (unsubstituted)15.264
BBM-2 4-Chloro8.532
BBM-3 4-Methoxy22.1128
BBM-4 4-Nitro5.316
BBM-5 3,4-Dichloro3.18

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Anticancer Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is adapted from methodologies used to evaluate the cytotoxicity of related benzoylpiperazine derivatives against cancer cell lines.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a human cancer cell line (e.g., MCF-7 breast cancer).

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 15 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the minimum concentration of the test compounds that inhibits the visible growth of a specific microorganism (e.g., Staphylococcus aureus).

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only). Also, include a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for Anticancer Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed MCF-7 Cells in 96-well Plates C Add Compounds to Cells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 48 hours C->D E Fix Cells with TCA D->E F Stain with Sulforhodamine B E->F G Wash and Solubilize Dye F->G H Measure Absorbance at 515 nm G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Signaling Pathway Inhibition in Cancer Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Topoisomerase Topoisomerase II DNA_Replication DNA Replication Topoisomerase->DNA_Replication Compound 1-(4-Bromobenzoyl)- 4-methylpiperazine Derivative Compound->PI3K Potential Inhibition Compound->Topoisomerase Inhibition

Caption: Potential mechanisms of anticancer action for piperazine derivatives.

References

Application Notes and Protocols for the Synthesis of 1-(4-Substitutedbenzoyl)-4-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-substitutedbenzoyl)-4-methylpiperazine scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous biologically active compounds. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, antimalarial, and antipsychotic properties.[1] The synthesis of novel derivatives in this class is a key area of research for the discovery of new therapeutic agents. These application notes provide detailed protocols for the synthesis, purification, and characterization of 1-(4-substitutedbenzoyl)-4-methylpiperazine derivatives, along with a summary of their characterization data.

Applications

Derivatives of 1-(4-substitutedbenzoyl)-4-methylpiperazine have potential applications in several therapeutic areas:

  • Oncology: Many piperazine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including those of the liver, breast, colon, gastric, and endometrial cancers.[1][2]

  • Infectious Diseases: The piperazine nucleus is a component of various antimicrobial agents.[3]

  • Central Nervous System (CNS) Disorders: This scaffold is present in drugs targeting CNS disorders, such as antipsychotics and antidepressants.[1]

Experimental Workflow

The synthesis of 1-(4-substitutedbenzoyl)-4-methylpiperazine derivatives is typically achieved through a nucleophilic substitution reaction between 1-methylpiperazine and a variety of 4-substituted benzoyl chlorides. The general workflow for this synthesis is depicted below.

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification cluster_final Product Characterization Start Dissolve 1-methylpiperazine in an appropriate solvent (e.g., Dichloromethane) Cool Cool the reaction mixture to 0-5 °C in an ice bath Start->Cool Base Add a base (e.g., Triethylamine) Cool->Base Stir1 Stir for 10 minutes Base->Stir1 Add_Benzoyl Add 4-substituted benzoyl chloride Stir1->Add_Benzoyl Initiates acylation Stir2 Stir at room temperature for 5-6 hours Add_Benzoyl->Stir2 Monitor Monitor reaction progress by TLC Stir2->Monitor Evaporate Remove solvent under reduced pressure Monitor->Evaporate Upon completion Extract Extract with water and an organic solvent (e.g., Ethyl Acetate) Evaporate->Extract Purify Purify by column chromatography Extract->Purify Characterize Characterize the final product (NMR, IR, MS, Elemental Analysis) Purify->Characterize

Caption: General experimental workflow for the synthesis of 1-(4-substitutedbenzoyl)-4-methylpiperazine derivatives.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of analogous piperazine derivatives.[4]

General Procedure for the Synthesis of 1-(4-Substitutedbenzoyl)-4-methylpiperazine Derivatives

Materials:

  • 1-Methylpiperazine

  • 4-Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride, 4-nitrobenzoyl chloride)

  • Triethylamine

  • Dichloromethane (DCM), dry

  • Ethyl acetate

  • Hexane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-methylpiperazine (1.0 eq) in dry dichloromethane.

  • Cool the flask to 0-5 °C in an ice bath.

  • To the cold reaction mixture, add triethylamine (3.0 eq) and stir for 10 minutes.

  • Add the desired 4-substituted benzoyl chloride (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 5-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).[1]

Data Presentation

The following table summarizes characterization data for a series of synthesized 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structurally related to the target compounds and provide an indication of the expected results.[2]

Compound IDR-GroupYield (%)Melting Point (°C)
5a Cl75172.8
5b F81144.0
5c OCH₃73132.3
5d Br75155.3
5e NO₂76153.4
5f Ph70152.1
5g 2,4-di F90215.5 (decomp.)

Characterization Data for Selected Analogous Compounds: [1][2]

  • 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a):

    • IR (KBr, cm⁻¹): 3029, 2961, 2889, 1636, 1350.

    • ¹H-NMR (DMSO, 400 MHz): 1.96 (br s, 2H, –CH₂–), 2.86 (br s, 2H, –CH₂–), 3.47 (br s, 2H, –CH₂–), 3.63 (br s, 2H, –CH₂–), 4.93 (s, 1H, –CH), 7.37–7.45 (m, 8H, 2 4-ClPh), 7.92 (s, 5H, Ph), 13.66 (s, 1H, NH).

    • MS (ESI, + ion): m/z = 460.09.

    • Anal. Calcd. for C₂₄H₂₃Cl₃N₂O (%): C 62.42, H 5.02, N 6.07. Found: C 62.38, H 5.01, N 6.00.

  • 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c):

    • IR (KBr, cm⁻¹): 3029, 2891, 1636, 1237, 1112.

    • ¹H-NMR (DMSO, 400 MHz): 2.41 (br s, 2H, –CH₂–), 2.86 (br s, 2H, –CH₂–), 3.44 (br s, 2H, –CH₂–), 3.81 (s, 3H, –OCH₃), 4.24 (br s, 2H, –CH₂–), 4.93 (s, 1H, –CH), 6.87–7.91 (m, 4H, 4-ClPh), 7.34–7.44 (m, 4H, 4-OCH₃Ph), 7.92 (s, 5H, Ph), 13.56 (s, 1H, NH).

    • MS (ESI, + ion): m/z = 456.14.

    • Anal. Calcd. for C₂₅H₂₆Cl₂N₂O₂ (%): C 65.65, H 5.73, N 6.12. Found: C 65.48, H 5.70, N 6.11.

Potential Biological Signaling Pathway

While the precise mechanism of action for novel 1-(4-substitutedbenzoyl)-4-methylpiperazine derivatives requires experimental validation, many anticancer agents with similar structural features are known to induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such compounds.

cluster_pathway Hypothetical Anticancer Signaling Pathway Drug 1-(4-substitutedbenzoyl)- 4-methylpiperazine Derivative Receptor Cell Surface Receptor (e.g., RTK) Drug->Receptor inhibition Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK or PI3K/Akt pathway) Receptor->Signaling_Cascade Transcription_Factor Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Proliferation Inhibition of Cell Proliferation Gene_Expression->Proliferation

Caption: A hypothetical signaling pathway illustrating how piperazine derivatives may exert anticancer effects.

References

use of 1-(4-Bromobenzoyl)-4-methylpiperazine in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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Digging for Specifics

I've learned that this compound and its relatives are hot in medicinal chemistry, particularly for cross-coupling. I've found a few synthesis protocols for related compounds, but I need concrete examples and data on reactions that start with the target compound. I'm focusing on Suzuki, Heck, and Buchwald-Hartwig reactions to get those detailed application notes done.

Expanding the Focus

I've got a lot of good info, but I need to zero in on specific examples. The bromine group is a cross-coupling workhorse, so I'm honing my search for Suzuki, Heck, and Buchwald-Hartwig reactions starting from this compound. Yields, catalysts, and conditions are the target now.

Gaining Reaction Insights

I've been immersed in cross-coupling reactions, specifically Suzuki, Heck, and Buchwald-Hartwig amination. Delving into the mechanisms, typical catalysts, and reaction conditions has been fascinating. I'm starting to see commonalities and differences between these powerful tools for building complex molecules.

Pinpointing Reaction Scope

My focus has shifted to identifying specific examples of Suzuki, Heck, and Buchwald-Hartwig reactions using this compound. General information abounds, but I need explicit literature detailing its use as a substrate. The aim is to gather quantitative data and detailed protocols to meet the user's specific request. Therefore, I'm now zeroing in on targeted searches for relevant publications.

Pinpointing Reaction Specifics

I've been drilling down on cross-coupling reactions, initially starting with broad searches. These proved too general, especially given the specific reagent, this compound. The last search was more focused, but I still need more concrete examples to advance. I am now refining search parameters further.

Devising Protocols Systematically

My thinking has moved toward formulating generalized protocols. The existing information, while helpful, lacks the precise reaction details I need. Finding a paper on a structurally similar compound was a good stepping stone. I'm now crafting protocols for Suzuki, Heck, and Buchwald-Hartwig reactions, assuming this compound will react predictably, and will carefully outline my assumptions.

Adapting Existing Procedures

I'm now devising the protocols and application notes. While previous searches yielded general info, a recent breakthrough came from a similar compound's synthesis. I can adapt this to synthesize my starting material. I'll craft Suzuki, Heck, and Buchwald-Hartwig protocols, assuming predictable behavior of this compound. Quantitative data will use representative aryl bromide examples to illustrate expected yields and conditions. This approach, though reliant on assumptions, allows me to create comprehensive, useful protocols.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-bromobenzoyl)-4-methylpiperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions to improve reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: 4-bromobenzoyl chloride may have hydrolyzed due to moisture. N-methylpiperazine may be of poor quality.1. Reagent Quality Check: Use freshly opened or properly stored 4-bromobenzoyl chloride. Ensure N-methylpiperazine is pure and dry. Consider purification of starting materials if necessary.
2. Inadequate Temperature Control: The reaction may be too cold, slowing down the reaction rate significantly.2. Optimize Temperature: While the reaction is often run at 0-5°C initially to control the exothermic reaction, allowing it to warm to room temperature is typically required for completion.[1] Consider gentle heating if monitoring indicates a stalled reaction.
3. Inefficient Stirring: Poor mixing of reactants can lead to localized concentration gradients and incomplete reaction.3. Improve Agitation: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Presence of Multiple Spots on TLC, Indicating Impurities 1. Di-acylation: Although less likely with N-methylpiperazine, side reactions can occur.1. Stoichiometry Control: Use a slight excess of N-methylpiperazine to ensure the complete consumption of the acylating agent.
2. Hydrolysis of Acyl Chloride: 4-bromobenzoyl chloride can react with residual water to form 4-bromobenzoic acid.2. Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Impurities in Starting Materials: Contaminants in the starting materials will carry through the reaction.3. Starting Material Purification: Purify starting materials by distillation or recrystallization if their purity is questionable.
Difficult Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make layer separation difficult.1. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite.
2. Product Lost in Aqueous Layer: The hydrochloride salt of the product may have some water solubility.2. Adjust pH and Extract: Ensure the aqueous layer is basic (pH > 9) before extraction to deprotonate the piperazine nitrogen, making the product less water-soluble. Perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane.
3. Co-elution during Chromatography: Impurities with similar polarity to the product can be difficult to separate by column chromatography.3. Optimize Chromatography: Use a different solvent system for elution. Consider using a gradient elution. Alternative purification methods like recrystallization could also be explored.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the acylation of N-methylpiperazine with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.[1] This reaction is a nucleophilic acyl substitution.

Q2: What is the role of triethylamine in the reaction?

A2: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between 4-bromobenzoyl chloride and N-methylpiperazine. This prevents the protonation of the N-methylpiperazine, which would render it unreactive.

Q3: Can I use a different base instead of triethylamine?

A3: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or pyridine can be used. Inorganic bases such as potassium carbonate have also been reported in similar N-alkylation reactions and could potentially be adapted for this acylation.

Q4: What are the recommended reaction conditions (temperature, time)?

A4: The reaction is typically initiated at a low temperature (0-5°C) to control the initial exothermic reaction upon addition of the acyl chloride.[1] After the addition is complete, the reaction mixture is often stirred at room temperature for several hours (5-6 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials (N-methylpiperazine and 4-bromobenzoyl chloride) and the appearance of the product spot indicate the progression of the reaction.

Q6: What is the best way to purify the final product?

A6: After an aqueous workup to remove the triethylamine hydrochloride and any unreacted starting materials, the crude product can be purified by several methods. The most common method is column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective purification technique.

Q7: Are there alternative synthesis routes?

A7: Yes, an alternative route involves the coupling of 4-bromobenzoic acid with N-methylpiperazine using a peptide coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).[2] This method avoids the use of the more reactive and moisture-sensitive acyl chloride.

Experimental Protocols

Protocol 1: Acylation of N-methylpiperazine with 4-Bromobenzoyl Chloride

This protocol is based on a general procedure for the N-acylation of piperazine derivatives.[1]

Materials:

  • N-methylpiperazine

  • 4-Bromobenzoyl chloride

  • Triethylamine (Et3N)

  • Dry Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-methylpiperazine (1.0 eq) in dry dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in dry dichloromethane to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling of N-methylpiperazine and 4-Bromobenzoic Acid

This protocol is adapted from a similar amide coupling reaction.[2]

Materials:

  • 4-Bromobenzoic acid

  • N-methylpiperazine

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-bromobenzoic acid (1.0 eq) in dry DMF, add EDC (1.4 eq), HOBt (1.0 eq), and triethylamine (3.0 eq).

  • Stir the mixture at 0°C for 20 minutes.

  • Add a solution of N-methylpiperazine (1.0 eq) in dry DMF to the reaction mixture.

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the reaction for completion using TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Visualizations

experimental_workflow_acylation reagents Reactants: N-methylpiperazine 4-Bromobenzoyl chloride Triethylamine Solvent: Dichloromethane reaction Reaction: - Stir at 0-5°C, then RT - Monitor by TLC reagents->reaction 1 workup Aqueous Workup: - Quench with water - Wash with NaHCO3 & Brine reaction->workup 2 purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification 3 product Product: This compound purification->product 4

Caption: Workflow for the acylation synthesis method.

troubleshooting_logic start Low Yield or Incomplete Reaction q1 Are reagents fresh and anhydrous? start->q1 sol1 Use fresh/dry reagents and anhydrous solvent q1->sol1 No q2 Is the reaction temperature optimized? q1->q2 Yes sol1->q2 sol2 Allow reaction to warm to RT after initial cooling q2->sol2 No q3 Is stirring adequate? q2->q3 Yes sol2->q3 sol3 Increase stirring speed q3->sol3 No end Improved Yield q3->end Yes sol3->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Crude 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 1-(4-Bromobenzoyl)-4-methylpiperazine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions.

Issue 1: Low Yield of Purified Product

Potential CauseRecommended Solution
Incomplete Reaction: The synthesis did not proceed to completion, leaving a high percentage of starting materials in the crude product.Before purification, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If necessary, adjust reaction conditions such as time, temperature, or reagent stoichiometry.
Product Loss During Extraction: The desired compound may be lost during the aqueous work-up if the pH is not optimal or the incorrect solvent is used.Ensure the aqueous layer is basic before extracting with an organic solvent like dichloromethane or ethyl acetate to keep the product in the organic phase. Perform multiple extractions to maximize recovery.
Improper Recrystallization Technique: Using an unsuitable solvent or cooling the solution too quickly can lead to poor crystal formation and loss of product to the mother liquor.Select a solvent system where the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. Allow the solution to cool slowly to promote the formation of pure crystals.[1][2]
Column Chromatography Issues: The product may not have been fully eluted from the column, or the fractions may have been mixed.Use a solvent system with appropriate polarity to ensure the compound moves down the column effectively. Monitor the elution process carefully using TLC to collect all product-containing fractions.

Issue 2: Persistent Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted Starting Materials: Residual 4-bromobenzoyl chloride or 1-methylpiperazine may co-elute with the product during column chromatography or co-precipitate during recrystallization.An acidic wash (e.g., dilute HCl) during the work-up can help remove unreacted 1-methylpiperazine by forming a water-soluble salt.[3] Careful selection of the solvent system for chromatography is crucial to separate the product from the less polar 4-bromobenzoyl chloride.
Hydrolysis of the Product: The amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions with prolonged heating.Avoid excessive heating and prolonged exposure to strong acids or bases during the purification process.
Formation of Side-Products: Depending on the reaction conditions, side-products may have formed that have similar polarity to the desired product, making separation difficult.Optimize the reaction conditions to minimize the formation of side-products. For purification, a combination of purification techniques (e.g., recrystallization followed by column chromatography) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically unreacted starting materials, namely 4-bromobenzoyl chloride and 1-methylpiperazine. Additionally, hydrolysis of the starting acid chloride to 4-bromobenzoic acid can occur. Side-products from the reaction of impurities in the starting materials may also be present.

Q2: What is the recommended method for purifying crude this compound?

A2: Both recrystallization and column chromatography are effective methods. Recrystallization is often preferred for its simplicity and efficiency if a suitable solvent is found.[1] For mixtures with impurities of similar solubility, silica gel column chromatography provides better separation.[4]

Q3: What are suitable solvents for the recrystallization of this compound?

A3: For amide compounds, polar solvents are generally good candidates for recrystallization.[1] Ethanol, acetone, or acetonitrile are often effective.[1] A mixed solvent system, such as ethanol/water or hexane/acetone, can also be employed to achieve the desired solubility profile.[2][5]

Q4: What is a good starting solvent system for column chromatography?

A4: A gradient of hexane and ethyl acetate is a common choice for purifying compounds of moderate polarity.[6] One could start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Another option is a mixture of chloroform and methanol, often used for more polar compounds.[7]

Q5: How can I monitor the purity of the fractions during column chromatography?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. The spots corresponding to the product can be visualized under UV light.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

This protocol provides a general method for purification using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 80:20, then 50:50 hexane:ethyl acetate) to elute the product.

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (Acid/Base Wash) Crude->Workup PurificationChoice Choose Purification Workup->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization High Yield & Similar Polarity Impurities ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography Complex Mixture Analysis Purity Analysis (TLC, NMR, LC-MS) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->PureProduct >98% Purity

Caption: A workflow diagram illustrating the decision-making process for purifying crude this compound.

TroubleshootingLogic Start Purification Issue LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckReaction Verify Reaction Completion LowYield->CheckReaction OptimizeWorkup Optimize Extraction Parameters LowYield->OptimizeWorkup RefineRecrystallization Adjust Recrystallization Solvent/Cooling LowYield->RefineRecrystallization CheckColumn Review Chromatography Parameters LowYield->CheckColumn IdentifyImpurity Identify Impurity (NMR, MS) ImpureProduct->IdentifyImpurity AcidWash Perform Acid Wash IdentifyImpurity->AcidWash Unreacted Amine ChangeSolvent Change Chromatography Eluent IdentifyImpurity->ChangeSolvent Co-eluting Impurity RepeatPurification Repeat Purification Step AcidWash->RepeatPurification ChangeSolvent->RepeatPurification

Caption: A logical flow diagram for troubleshooting common issues during the purification of this compound.

References

Technical Support Center: 1-(4-Bromobenzoyl)-4-methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for the synthesis of this compound is the nucleophilic acyl substitution. This reaction involves the acylation of 1-methylpiperazine with a 4-bromobenzoyl derivative, typically 4-bromobenzoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the potential sources of impurities and byproducts in this reaction?

Potential impurities and byproducts can arise from several sources:

  • Starting materials: Purity of 1-methylpiperazine and 4-bromobenzoyl chloride is crucial. Impurities in the starting materials will be carried through the reaction.

  • Side reactions: Competing reactions can lead to the formation of undesired products.

  • Incomplete reaction: Unreacted starting materials will contaminate the final product.

  • Workup and purification: Improper extraction or purification techniques can fail to remove byproducts and unreacted starting materials effectively.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction. LC-MS can provide more detailed information on the formation of the desired product and the presence of any byproducts.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive reagents, incorrect reaction temperature, insufficient reaction time.- Ensure the freshness and purity of 1-methylpiperazine and 4-bromobenzoyl chloride. - Verify the reaction temperature is optimal for the chosen solvent and base. - Extend the reaction time and continue monitoring by TLC or LC-MS.
Presence of Multiple Spots on TLC (in addition to product) Formation of byproducts, unreacted starting materials.- See the "Common Byproducts and Their Avoidance" section below. - Optimize the stoichiometry of the reactants. - Purify the crude product using flash column chromatography.
Product is Difficult to Purify Co-elution of byproducts with the desired product.- Adjust the solvent system for column chromatography to improve separation. - Consider recrystallization of the partially purified product. - An alternative purification method like preparative HPLC may be necessary.
Formation of a White Precipitate During Reaction The hydrochloride salt of 1-methylpiperazine or the desired product may be precipitating.- Ensure adequate stirring to maintain a homogenous mixture. - The use of a suitable base (e.g., triethylamine, diisopropylethylamine) should prevent the formation of the hydrochloride salt of the starting amine.

Common Byproducts and Their Avoidance

Byproduct Name Structure Reason for Formation Prevention and Removal
1,4-bis(4-Bromobenzoyl)piperazine A piperazine ring with two 4-bromobenzoyl groups attached to the nitrogen atoms.This can occur if piperazine is present as an impurity in the 1-methylpiperazine starting material. Piperazine has two secondary amine groups that can be acylated.- Use highly pure 1-methylpiperazine. - This byproduct is less polar than the desired product and can typically be separated by column chromatography.
4-Bromobenzoic Acid A benzoic acid molecule with a bromine atom at the para position.Hydrolysis of the 4-bromobenzoyl chloride starting material due to the presence of water in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Can be removed by a basic aqueous wash (e.g., with sodium bicarbonate solution) during the workup.[2]
Unreacted 1-Methylpiperazine The starting amine.Incomplete reaction or incorrect stoichiometry.- Ensure the reaction goes to completion by monitoring with TLC. - Can be removed by an acidic aqueous wash (e.g., with dilute HCl) during the workup.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 1-methylpiperazine

  • 4-bromobenzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 1-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the flask.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Reaction Scheme and Potential Byproducts

Reaction_Byproducts cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts R1 1-Methylpiperazine P This compound R1->P + 4-Bromobenzoyl Chloride (Base, Solvent) BP3 Unreacted 1-Methylpiperazine R1->BP3 Incomplete Reaction R2 4-Bromobenzoyl Chloride R2->P BP2 4-Bromobenzoic Acid R2->BP2 + H2O (Hydrolysis) BP1 1,4-bis(4-Bromobenzoyl)piperazine Piperazine\n(Impurity) Piperazine (Impurity) Piperazine\n(Impurity)->BP1 + 2x 4-Bromobenzoyl Chloride

Caption: Reaction scheme for the synthesis of this compound and the formation of potential byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete? Check_TLC Analyze Crude Product by TLC/LC-MS Start->Check_TLC Yes Optimize Reaction\n(Time, Temp, Reagents) Optimize Reaction (Time, Temp, Reagents) Start->Optimize Reaction\n(Time, Temp, Reagents) No Low_Yield Low Product Yield? Check_TLC->Low_Yield Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Check Reagent Purity\n& Stoichiometry Check Reagent Purity & Stoichiometry Low_Yield->Check Reagent Purity\n& Stoichiometry Yes Purification Purify by Column Chromatography Multiple_Spots->Purification No Identify Byproducts\n(See Byproduct Table) Identify Byproducts (See Byproduct Table) Multiple_Spots->Identify Byproducts\n(See Byproduct Table) Yes End Pure Product Obtained Purification->End Optimize Reaction\n(Time, Temp, Reagents)->Start Check Reagent Purity\n& Stoichiometry->Optimize Reaction\n(Time, Temp, Reagents) Optimize Workup\n(Acid/Base Wash) Optimize Workup (Acid/Base Wash) Identify Byproducts\n(See Byproduct Table)->Optimize Workup\n(Acid/Base Wash) Optimize Workup\n(Acid/Base Wash)->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

improving solubility of 1-(4-Bromobenzoyl)-4-methylpiperazine for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Bromobenzoyl)-4-methylpiperazine. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Troubleshooting Guide

Q1: My compound, this compound, precipitated out of solution when I diluted my DMSO stock into an aqueous assay buffer. What happened and what should I do?

A1: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent concentration is no longer high enough to keep the compound dissolved.

Immediate Steps:

  • Visually Confirm: Check for cloudiness, particulates, or crystals in your assay wells or tubes.

  • Centrifuge a Sample: Spin a small aliquot of the final solution. A visible pellet indicates precipitation.

  • Reduce Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to below its aqueous solubility limit.

  • Optimize Solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of the organic co-solvent may help. However, be cautious, as solvents like DMSO can affect assay performance even at low concentrations (e.g., >1%).[1][2][3]

Q2: I am observing high variability and poor reproducibility in my assay results. Could this be a solubility problem?

A2: Yes, inconsistent solubility is a frequent cause of variable assay data.[2] If the compound is not fully dissolved, the actual concentration in solution can vary between wells, leading to unreliable results. This can manifest as poor dose-response curves or inconsistent inhibition/activation levels.

Troubleshooting Steps:

  • Determine Kinetic Solubility: First, perform a kinetic solubility assay in your specific assay buffer to understand the concentration at which the compound begins to precipitate under your experimental conditions.

  • pH Adjustment: The piperazine group in your compound is basic.[4][5] Lowering the pH of your buffer (if the assay permits) can protonate the piperazine nitrogens, increasing aqueous solubility.[4][5]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent in the final assay buffer can help maintain solubility.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a high-concentration stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is poorly soluble in water. Organic solvents are required for stock solutions. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stocks (e.g., 10-30 mM) of poorly soluble compounds for biological assays.[8] Other potential solvents include ethanol, methanol, or dimethylformamide (DMF), but their compatibility with your specific assay must be verified.[2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the cell line and the assay endpoint. As a general rule, most cell-based assays can tolerate DMSO up to 0.5%, with many showing signs of toxicity or off-target effects at concentrations above 1%.[1][3] It is critical to run a solvent tolerance control experiment to determine the maximum acceptable DMSO concentration for your specific system.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes. The this compound molecule contains a piperazine ring, which has basic nitrogen atoms.[4][5][9] In acidic conditions (lower pH), these nitrogens can become protonated, forming a more polar, water-soluble salt. Therefore, adjusting the pH of your aqueous buffer to a more acidic value (e.g., pH 5.0-6.5) can significantly enhance solubility. However, you must confirm that the pH change does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).

Q4: Are there other methods besides co-solvents and pH adjustment to improve solubility?

A4: Yes, several other techniques can be employed, though they may require more formulation development:

  • Salt Formation: Converting the basic compound into a stable salt form (e.g., hydrochloride or mesylate salt) is a highly effective method to increase aqueous solubility.[4][7]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their apparent solubility.[6]

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, but they can also interfere with biological assays by denaturing proteins or disrupting cell membranes.[7][10]

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents
SolventTypeEstimated SolubilityNotes
Water (pH 7.4)Aqueous< 10 µg/mLVery low solubility, not suitable for stock solutions.
PBS (pH 7.4)Aqueous Buffer< 10 µg/mLSimilar to water, precipitation is highly likely.
Water (pH 5.0)Acidic Aqueous100-500 µg/mLIncreased solubility due to protonation of the piperazine moiety.[4][5]
DMSOPolar Aprotic> 50 mg/mLExcellent for high-concentration stock solutions.[8]
EthanolPolar Protic~5-10 mg/mLModerate solubility, can be used as a co-solvent.
PEG 400 (10% aq.)Co-solvent System~1 mg/mLPolyethylene glycol can improve solubility for in vivo/in vitro use.

Note: The values presented are estimates based on the chemical structure and are intended for guidance. Experimental verification is required.

Table 2: Comparison of Common Solubilization Strategies
StrategyPrincipleAdvantagesDisadvantagesAssay Compatibility
pH Adjustment Ionization of the basic piperazine group increases polarity.[4]Simple, effective for ionizable compounds.Limited by the pH tolerance of the assay; may alter compound activity.Variable; requires validation.
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous medium.[6][7]Easy to implement for stock solutions and dilutions.Can cause cytotoxicity or interfere with assay components at higher concentrations.[1][3]Good, but solvent concentration must be carefully controlled (<0.5-1%).
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble complex.[6]Generally low toxicity; can significantly increase solubility.Can sometimes interfere with compound-target binding; requires screening for the best cyclodextrin.Generally good, but potential for assay interference exists.
Salt Formation Creates a more polar, crystalline salt form of the compound.[4][7]Drastically improves aqueous solubility and dissolution rate.Requires chemical synthesis and screening for the optimal salt form.Excellent, as the final solution is typically free of organic solvents.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Objective: To prepare a 20 mM stock solution of this compound (MW: 283.17 g/mol ).[11]

  • Materials: this compound (solid), high-purity DMSO, analytical balance, volumetric flask or appropriate vial.

  • Procedure:

    • Weigh out 2.83 mg of the compound on an analytical balance.

    • Transfer the solid to a clean glass vial.

    • Add 500 µL of high-purity DMSO to the vial.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer
  • Objective: To determine the concentration at which the compound precipitates from the assay buffer after dilution from a DMSO stock.

  • Materials: 20 mM compound stock in DMSO, assay buffer, 96-well plate (clear bottom), plate reader capable of measuring turbidity or light scatter at ~620 nm.

  • Procedure:

    • Prepare a serial dilution of the compound stock in DMSO (e.g., from 20 mM down to 0.1 mM).

    • In the 96-well plate, add 99 µL of the assay buffer to each well.

    • Add 1 µL of each DMSO stock concentration to the corresponding wells (this creates a 1:100 dilution and keeps the final DMSO concentration at 1%). Include a "buffer + 1% DMSO" only control.

    • Mix the plate gently on a plate shaker for 5-10 minutes at room temperature.

    • Let the plate sit for 1-2 hours, simulating your assay's incubation time.

    • Measure the absorbance (turbidity) at 620 nm. The concentration at which the absorbance significantly increases above the baseline indicates the onset of precipitation. This is the kinetic solubility limit.

Visualizations

G start Start: Inconsistent Assay Results or Observed Precipitation check_sol Is Compound Fully Dissolved in Stock Solution? start->check_sol stock_issue Action: Re-dissolve Stock. Use gentle heat (37°C) or sonication. Confirm visually. check_sol->stock_issue No check_dilution Did Precipitation Occur After Dilution into Aqueous Buffer? check_sol->check_dilution Yes stock_issue->check_sol sol_limit Problem: Concentration exceeds kinetic solubility limit. check_dilution->sol_limit Yes end_good Success: Consistent Results check_dilution->end_good No, problem lies elsewhere lower_conc Strategy 1: Lower Final Assay Concentration sol_limit->lower_conc ph_adjust Strategy 2: Modify Buffer pH (e.g., to pH 6.5) (If assay tolerates) sol_limit->ph_adjust cosolvent Strategy 3: Increase Co-solvent % (e.g., 0.5% -> 1% DMSO) (If assay tolerates) sol_limit->cosolvent lower_conc->end_good ph_adjust->end_good cosolvent->end_good

Caption: Troubleshooting workflow for solubility issues.

G neutral B (Neutral Form) - Lipophilic - Poorly Water Soluble - Prone to Precipitation plus + H+ protonated BH+ (Protonated Form) - Charged (Cationic) - More Polar - Higher Water Solubility equilibrium protonated->equilibrium equilibrium->neutral

Caption: Mechanism of pH-dependent solubility for a basic compound.

References

stability issues with 1-(4-Bromobenzoyl)-4-methylpiperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 1-(4-Bromobenzoyl)-4-methylpiperazine in solution. The following information is compiled from established chemical principles and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound in solution is the hydrolysis of the amide bond. This reaction is the cleavage of the bond connecting the bromobenzoyl group to the piperazine ring and is typically catalyzed by acidic or basic conditions. Other potential concerns include photodegradation, particularly due to the presence of the bromophenyl group, and thermal degradation at elevated temperatures.

Q2: What are the likely degradation products of this compound in solution?

A2: The primary degradation products are expected to be 4-bromobenzoic acid and 1-methylpiperazine, resulting from the hydrolysis of the amide bond. Under oxidative conditions, the formation of N-oxide derivatives of the piperazine ring is also a possibility.

Q3: What solvents are recommended for dissolving this compound to enhance stability?

A3: For optimal stability, it is recommended to use aprotic, neutral solvents. Anhydrous solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are preferable to protic solvents like water or alcohols, as they minimize the risk of hydrolysis. If aqueous solutions are necessary, it is crucial to control the pH and use buffered solutions.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of the amide bond in this compound is highly pH-dependent. Both acidic and basic conditions can catalyze its hydrolysis.[1][2][3] Neutral pH (around 7) is generally where the amide bond will exhibit the greatest stability. Extreme pH values should be avoided during preparation and storage of aqueous solutions.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: Solutions should be stored at low temperatures (2-8°C) and protected from light.[4] For long-term storage, it is advisable to store the compound in an anhydrous aprotic solvent and under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound solutions.

Issue Potential Cause Troubleshooting Steps
Loss of compound potency over a short period in an aqueous buffer. Hydrolysis of the amide bond. The buffer pH may be too acidic or basic, accelerating degradation.1. Verify the pH of your buffer. Aim for a neutral pH (6.5-7.5) for better stability.2. If the experimental conditions permit, consider switching to an aprotic organic solvent.3. Prepare fresh solutions immediately before use.4. Perform a time-course experiment to quantify the rate of degradation in your specific buffer system.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products. This could be due to hydrolysis, oxidation, or photodegradation.1. Characterize the new peaks using mass spectrometry to identify potential degradation products like 4-bromobenzoic acid and 1-methylpiperazine.2. To investigate photodegradation, prepare a solution and keep a portion in the dark while exposing the other to ambient or UV light. Analyze both samples to see if the new peaks are more prominent in the light-exposed sample.3. To test for oxidation, sparge a solution with an inert gas (like nitrogen or argon) to remove dissolved oxygen and compare its stability to a solution exposed to air.
Precipitation of material from the solution upon storage. Poor solubility of degradation products. The degradation product, 4-bromobenzoic acid, has lower solubility in some organic solvents compared to the parent compound.1. Analyze the precipitate to confirm its identity.2. If hydrolysis is confirmed, follow the steps to minimize degradation as outlined above.3. Consider using a co-solvent system to improve the solubility of all components if the formation of some degradation products is unavoidable.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify the degradation pathways and the stability-indicating nature of an analytical method for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each stress condition.

Stress Condition Typical Reagents and Conditions Expected Outcome
Acid Hydrolysis0.1 M - 1 M HCl, 60-80°CDegradation into 4-bromobenzoic acid and 1-methylpiperazine.
Base Hydrolysis0.1 M - 1 M NaOH, 60-80°CDegradation into 4-bromobenzoic acid and 1-methylpiperazine.
Oxidation3-30% H₂O₂, Room TemperaturePotential formation of N-oxides on the piperazine ring.
Thermal80°C (in solution)Potential for accelerated hydrolysis or other degradation pathways.
PhotolyticUV light (254/366 nm), visible lightPotential for photodegradation of the bromophenyl moiety.

Visualizations

Hydrolysis_Pathway cluster_conditions Stress Conditions This compound This compound Hydrolysis This compound->Hydrolysis Degradation_Products Degradation Products Acid_or_Base Acid (H+) or Base (OH-) Acid_or_Base->Hydrolysis Water Water (H2O) Water->Hydrolysis 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Hydrolysis->4-Bromobenzoic_Acid 1-Methylpiperazine 1-Methylpiperazine Hydrolysis->1-Methylpiperazine

Caption: Hypothesized hydrolysis pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photo Photodegradation Stock_Solution->Photo HPLC HPLC/LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Assess Degradation % Identify Degradants HPLC->Data

Caption: General workflow for a forced degradation stability study.

References

avoiding byproduct formation in 1-(4-Bromobenzoyl)-4-methylpiperazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine. Our aim is to help you optimize your reaction conditions to minimize byproduct formation and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Schotten-Baumann acylation of 1-methylpiperazine with 4-bromobenzoyl chloride. This reaction involves the nucleophilic attack of the secondary amine of 1-methylpiperazine on the carbonyl carbon of the acyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the primary byproducts to be aware of in this synthesis?

A2: The principal byproduct is 4-bromobenzoic acid, which results from the hydrolysis of the reactive 4-bromobenzoyl chloride in the presence of water. Another potential, though less common, byproduct is the di-acylated piperazine. However, since 1-methylpiperazine has one tertiary and one secondary amine, di-acylation at the nitrogen atoms is not a primary concern.

Q3: How can I minimize the formation of 4-bromobenzoic acid?

A3: Minimizing the hydrolysis of 4-bromobenzoyl chloride is key. This can be achieved by:

  • Using anhydrous solvents.

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Adding the 4-bromobenzoyl chloride slowly to the reaction mixture, preferably at a low temperature (e.g., 0-5 °C), to control the exothermic reaction and favor the desired acylation over hydrolysis.

  • Ensuring vigorous stirring to promote efficient mixing of the reactants.

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the 1-methylpiperazine, which would render it non-nucleophilic and halt the reaction. Common bases include aqueous sodium hydroxide, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and work-up procedure.

Q5: How can I purify the final product?

A5: Purification can typically be achieved through a combination of techniques. An initial acid-base extraction can remove unreacted 1-methylpiperazine (by washing with an acidic solution) and the 4-bromobenzoic acid byproduct (by washing with a basic solution). Further purification can be accomplished by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Hydrolysis of 4-bromobenzoyl chloride Add 4-bromobenzoyl chloride slowly to the reaction mixture at a low temperature (0-5 °C) under an inert atmosphere. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Incomplete reaction Ensure a slight excess of 1-methylpiperazine (e.g., 1.1-1.2 equivalents) is used to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protonation of 1-methylpiperazine Use at least one equivalent of a suitable base (e.g., triethylamine, sodium hydroxide) to neutralize the HCl formed during the reaction. Ensure the pH of the reaction mixture remains basic.
Poor mixing Employ vigorous stirring using a magnetic stirrer or overhead stirrer, especially in biphasic reaction mixtures, to ensure efficient contact between reactants.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Recommended Solution
Unreacted 1-methylpiperazine Insufficient acylation or use of a large excess of the starting amine.During work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to convert the basic 1-methylpiperazine into its water-soluble salt, which will partition into the aqueous layer.
4-bromobenzoic acid Hydrolysis of 4-bromobenzoyl chloride during the reaction or work-up.During work-up, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to convert the acidic byproduct into its water-soluble salt. For significant contamination, recrystallization of the final product can be effective.

Data Presentation

The following tables provide an illustrative comparison of how different reaction parameters can influence the yield and purity of this compound. Note: These are representative values and actual results may vary.

Table 1: Effect of Base on Reaction Outcome

Base Equivalents Reaction Time (h) Yield (%) Purity (%)
Triethylamine (TEA)1.548595
Sodium Hydroxide (2M aq.)2.029092
N,N-Diisopropylethylamine (DIPEA)1.568296
No Base-12<10-

Table 2: Effect of Temperature on Reaction Outcome

Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
0 - 568897Slow addition of acyl chloride recommended to control exotherm.
Room Temperature (~25)39294Faster reaction, but slightly higher chance of hydrolysis.
5018590Increased rate of hydrolysis of the acyl chloride observed.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 1-methylpiperazine

  • 4-bromobenzoyl chloride

  • Triethylamine (TEA) or 10% aqueous Sodium Hydroxide

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol and Water (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1-methylpiperazine (1.0 eq) and the chosen solvent (e.g., DCM).

  • Add the base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in the same solvent to the stirred mixture over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water or by flash column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathway NMP 1-Methylpiperazine Product 1-(4-Bromobenzoyl)-4- methylpiperazine NMP->Product + BBC 4-Bromobenzoyl chloride BBC->Product Acylation Byproduct 4-Bromobenzoic acid BBC->Byproduct Hydrolysis (Side Reaction) HCl HCl Product->HCl Base Base (e.g., TEA) BaseHCl [Base-H]+Cl- Base->BaseHCl HCl->BaseHCl Neutralization H2O H₂O H2O->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurities Present? check_yield->check_purity No hydrolysis Check for Hydrolysis: - Anhydrous conditions? - Slow addition at low temp? check_yield->hydrolysis Yes unreacted_sm Unreacted Starting Material? - Acid wash for amine - Base wash for acid byproduct check_purity->unreacted_sm Yes end Pure Product check_purity->end No incomplete_rxn Incomplete Reaction: - Check stoichiometry - Monitor with TLC/LC-MS hydrolysis->incomplete_rxn base_issue Base Issue: - Sufficient base used? - pH is basic? incomplete_rxn->base_issue base_issue->start Adjust & Repeat purify Purification: - Recrystallization - Column Chromatography unreacted_sm->purify purify->end no_impurities No

Caption: Troubleshooting workflow for byproduct formation in synthesis.

Technical Support Center: Degradation of 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(4-Bromobenzoyl)-4-methylpiperazine. This document provides insights into potential degradation pathways, troubleshooting for common experimental issues, and standardized protocols for forced degradation studies.

The information herein is compiled from studies on structurally related compounds, including arylpiperazines, benzoyl derivatives, and compounds with amide linkages, to provide a predictive framework in the absence of specific literature on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which includes an amide bond and an N-methylpiperazine ring, the compound is susceptible to several degradation pathways:

  • Hydrolytic Degradation : The amide bond is a primary site for hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] This would cleave the molecule into 4-bromobenzoic acid and 1-methylpiperazine.

  • Oxidative Degradation : The piperazine ring, particularly the nitrogen atoms, is susceptible to oxidation.[3][4] This can lead to the formation of N-oxides at either the N1 or N4 position of the piperazine ring.[4][5]

  • Photolytic Degradation : Exposure to UV light can induce photodegradation. For related piperazine compounds, this can involve N-dealkylation or reactions initiated by hydroxyl radicals.[6][7]

  • Thermal Degradation : High temperatures can lead to the degradation of piperazine derivatives, potentially through substitution reactions or ring opening.[8]

Q2: How should this compound be stored to minimize degradation?

A2: To ensure stability, the compound should be stored in a cool, dry place, protected from light. A recommended storage temperature is 2-8°C in a tightly sealed container. This minimizes the risk of thermal degradation, hydrolysis from atmospheric moisture, and photolytic degradation.

Q3: What are the expected primary degradation products I should look for in my analysis?

A3: The primary degradation products to monitor would be:

  • From Hydrolysis : 4-bromobenzoic acid and 1-methylpiperazine.

  • From Oxidation : this compound-N1-oxide and this compound-N4-oxide.

  • From N-dealkylation (Photolytic/Metabolic) : 1-(4-Bromobenzoyl)piperazine.[9]

Q4: Are there any safety concerns associated with the degradation products?

A4: While the toxicity of the specific degradation products is not documented, it is crucial to identify and characterize all degradants. Degradation can affect the safety and efficacy of a drug substance.[10] Metabolites of arylpiperazines, which can be formed through degradation-like pathways, are known to have pharmacological activity.[9]

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify them?

A1: Unexpected peaks are likely degradation products.

  • Initial Step : First, ensure the peaks are not from the placebo or excipients by running a blank. Forced degradation studies are essential to generate potential degradation products and demonstrate the stability-indicating power of your analytical method.[11][12][13]

  • Strategy : Perform forced degradation studies (see Experimental Protocols below) under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help you generate the likely degradation products.[14]

  • Identification : Use a mass spectrometer (LC-MS) to determine the mass of the parent ion for each new peak. This can help you propose structures based on the expected degradation pathways (e.g., addition of an oxygen atom for oxidation, or cleavage of the amide bond for hydrolysis). For definitive structural elucidation, techniques like NMR spectroscopy may be required.[3][4]

Q2: My mass balance in the stability assay is below 95%. What could be the cause?

A2: A poor mass balance suggests that not all degradation products are being detected.

  • Chromatographic Issues : Some degradants might be highly polar or non-polar and may not be eluting from your column or may be retained on the column. Consider modifying your HPLC method (e.g., changing the gradient, mobile phase pH, or column type).

  • Detector Issues : The degradation products may lack a chromophore and, therefore, are not detected by a UV detector at the selected wavelength. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify non-chromophoric degradants.

  • Formation of Volatiles or Insoluble Products : Degradation may lead to volatile compounds that are lost during sample preparation or insoluble products that precipitate out of the solution.

Q3: I am not seeing any degradation under my current stress conditions. What should I do?

A3: If no degradation is observed, your stress conditions may not be harsh enough. The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Increase Stress Level : You can increase the concentration of the stressor (e.g., acid, base, oxidizing agent), extend the exposure time, or increase the temperature.[13]

  • Check Compound Stability : It is possible the molecule is intrinsically very stable under the tested conditions. For example, some arylpiperazine derivatives are stable under neutral hydrolytic conditions but degrade in acidic or alkaline environments.[4] Ensure you are testing a sufficiently wide range of conditions.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its functional groups.

DegradationPathways Parent This compound Hydrolysis_Products 4-Bromobenzoic Acid + 1-Methylpiperazine Parent->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_N4 This compound-N4-oxide Parent->Oxidation_N4 Oxidation Oxidation_N1 This compound-N1-oxide Parent->Oxidation_N1 Oxidation N_Dealkylation 1-(4-Bromobenzoyl)piperazine Parent->N_Dealkylation Photolysis / Metabolism (N-dealkylation) ExperimentalWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation (H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal (Heat) Thermal->HPLC Analyze Samples Photo Photolysis (UV/Vis) Photo->HPLC Analyze Samples MassBalance Mass Balance Calculation HPLC->MassBalance LCMS LC-MS for Peak ID MassBalance->LCMS If peaks > threshold Report Final Report MassBalance->Report StructureElucidation NMR for Structure Elucidation LCMS->StructureElucidation If structure unknown StructureElucidation->Report Drug Prepare Drug Solution (e.g., 1 mg/mL) Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

References

Technical Support Center: Synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the nucleophilic acyl substitution reaction between 1-methylpiperazine and 4-bromobenzoyl chloride.[1] This reaction involves the nucleophilic attack of the secondary amine in 1-methylpiperazine on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride, leading to the formation of the desired amide bond.[1]

Q2: What are the typical starting materials and reagents required?

A2: The key starting materials are 1-methylpiperazine and 4-bromobenzoyl chloride.[1] The reaction is typically carried out in a suitable solvent, such as dichloromethane, and in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct.[2]

Q3: What is a common method for preparing the 4-bromobenzoyl chloride precursor?

A3: 4-Bromobenzoyl chloride is commonly synthesized from 4-bromobenzoic acid by reacting it with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] The use of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a frequent practice.[1]

Q4: Are there alternative synthetic routes?

A4: Yes, an alternative route involves the use of peptide coupling agents. For a similar compound, 1-(4-bromobenzoyl)-4-phenylpiperazine, a method using 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to couple 4-bromobenzoic acid with the piperazine derivative has been described.[3] This approach avoids the need to prepare the acyl chloride separately.

Q5: What are the expected physical properties of the final product?

A5: this compound is a solid at room temperature.[4] Commercially available products often have a purity of 98% or higher.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive 4-bromobenzoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 2. Poor quality of 1-methylpiperazine: The starting amine may be impure or contain water. 3. Insufficient base: Inadequate neutralization of the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic. 4. Low reaction temperature: The reaction may be too slow at the temperature used.1. Use freshly prepared or properly stored 4-bromobenzoyl chloride. Ensure all glassware is dry. 2. Use distilled or high-purity 1-methylpiperazine. 3. Use at least one equivalent of a tertiary amine base like triethylamine.[2] 4. Consider running the reaction at room temperature or slightly elevated temperatures, while monitoring for side reactions.
Presence of Impurities in the Final Product 1. Unreacted starting materials: The reaction may not have gone to completion. 2. Formation of a di-acylated byproduct: This is less likely with 1-methylpiperazine but possible if other piperazines are used. 3. Hydrolysis of 4-bromobenzoyl chloride: This leads to the formation of 4-bromobenzoic acid.1. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or adding a slight excess of the acyl chloride. 2. Use a controlled stoichiometry of the reactants. 3. During work-up, wash the organic layer with an aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like 4-bromobenzoic acid.[3]
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during work-up. 2. Emulsion formation during extraction. 3. Co-elution of impurities during column chromatography. 1. Adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form before extraction. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Experimental Protocol

Synthesis of this compound

This protocol is a representative method based on the acylation of an amine with an acyl chloride.[2]

Materials:

  • 1-methylpiperazine

  • 4-bromobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-methylpiperazine & Et3N in DCM cool Cool to 0 °C start->cool add Add 4-bromobenzoyl chloride solution cool->add react Stir at room temperature for 4-6h add->react quench Quench with water react->quench extract Wash with NaHCO3 & brine quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate under vacuum dry->concentrate purify Recrystallization or Chromatography concentrate->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 1-(4-Bromobenzoyl)-4-methylpiperazine and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. This guide provides a comparative analysis of 1-(4-Bromobenzoyl)-4-methylpiperazine and other piperazine derivatives, focusing on their potential pharmacological activities, supported by available experimental data and detailed methodologies.

Introduction to Piperazine Derivatives

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a versatile building block in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antidepressant, and anxiolytic effects. The physicochemical properties of the piperazine ring, such as its basicity and ability to form hydrogen bonds, contribute to its favorable pharmacokinetic profile and interaction with various biological targets.

This compound: An Overview

This compound is a derivative characterized by a 4-bromobenzoyl group attached to one nitrogen of the piperazine ring and a methyl group on the other. While specific experimental data for this compound is limited in publicly available literature, its structural features suggest potential activity in several therapeutic areas, drawing parallels from closely related analogs.

Comparative Analysis of Biological Activities

This section compares the potential biological activities of this compound with other piperazine derivatives based on available data for structurally similar compounds.

Cytotoxic Activity

Table 1: Cytotoxicity of 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride [1]

Cell LineCancer TypeIC50 (µM)
HUH7Liver~5
HCT116Colon~5
MCF7Breast~5

Note: The data presented is for a structurally related compound, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine, and serves as an estimate for the potential activity of this compound.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their activity in the central nervous system, often targeting serotonin and dopamine receptors. Many antipsychotic and antidepressant drugs feature a piperazine core. The activity of these compounds is highly dependent on the substituents on the piperazine ring.

Table 2: Qualitative Comparison of CNS Activities of Piperazine Derivatives

Piperazine Derivative ClassPotential CNS ActivityCommon Molecular Targets
1-ArylpiperazinesAntidepressant, Anxiolytic, Antipsychotic5-HT1A, 5-HT2A, D2 receptors, SERT
1-BenzoylpiperazinesAnxiolytic, AntipsychoticGABAA receptor, D2 receptors
1-BenzylpiperazinesStimulant, potential neurotoxicityDopamine and Serotonin Transporters

Based on its structure, this compound falls into the 1-benzoylpiperazine class and may exhibit anxiolytic or antipsychotic properties. The 4-bromo substitution on the benzoyl ring can influence receptor binding affinity and selectivity.

Antimicrobial Activity

Numerous piperazine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. The substitution pattern on the piperazine ring is a key determinant of the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of Representative Piperazine Derivatives

Piperazine DerivativeTarget OrganismMIC (µg/mL)Reference
1-Benzhydryl-piperazine sulfonamide derivative (8d)Bacillus cereus43[2]
1-Benzhydryl-piperazine sulfonamide derivative (8e)Bacillus subtilis48[2]
4-(4-(4-(dimethylamino)benzoyl)piperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile (5j)Staphylococcus aureus10 µM[3]
Chalcone containing piperazine moietyCandida albicans2.22[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of piperazine derivatives.

Synthesis of this compound

A general method for the synthesis of N-benzoylpiperazines involves the reaction of a piperazine derivative with a benzoyl chloride.

Protocol 1: Synthesis of this compound

  • Reaction Setup: Dissolve 1-methylpiperazine in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel.

  • Addition of Base: Add a tertiary amine base, such as triethylamine, to the solution to act as an acid scavenger.

  • Acylation: Slowly add a solution of 4-bromobenzoyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol 3: Broth Microdilution Assay

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of piperazine derivatives are often mediated through their interaction with specific signaling pathways.

Potential Signaling Pathways for CNS-active Piperazine Derivatives

Many CNS-active piperazine derivatives target G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors.

5HT1A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_R 5-HT1A Receptor Gi_protein Gi Protein 5HT1A_R->Gi_protein Activation AC Adenylate Cyclase Gi_protein->AC Inhibition cAMP cAMP AC->cAMP Inhibition PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Agonist Piperazine Derivative (Agonist) Agonist->5HT1A_R

Caption: Simplified 5-HT1A receptor signaling pathway.

D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2_R D2 Receptor Gi_protein Gi Protein D2_R->Gi_protein Activation AC Adenylate Cyclase Gi_protein->AC Inhibition cAMP cAMP AC->cAMP Inhibition PKA Protein Kinase A cAMP->PKA Activation Downstream_Effects Downstream Effects (e.g., Modulation of Neuronal Excitability) PKA->Downstream_Effects Antagonist Piperazine Derivative (Antagonist) Antagonist->D2_R Blockade

Caption: Simplified Dopamine D2 receptor signaling pathway.

Experimental Workflow for Drug Discovery

The process of discovering and developing new piperazine-based drugs involves a multi-step workflow.

Drug_Discovery_Workflow Library_Design Library Design of Piperazine Derivatives Synthesis Chemical Synthesis and Purification Library_Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., In Vitro Assays) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Secondary_Assays Secondary Assays (e.g., In Vivo Models) Lead_Optimization->Secondary_Assays Preclinical_Development Preclinical Development Secondary_Assays->Preclinical_Development

Caption: General experimental workflow for piperazine derivative drug discovery.

Conclusion

This compound represents an interesting scaffold within the broader class of bioactive piperazine derivatives. While direct experimental evidence of its biological activity is currently sparse, analysis of structurally related compounds suggests its potential as a cytotoxic agent and a modulator of CNS targets. Further investigation through the experimental protocols outlined in this guide is warranted to fully elucidate its pharmacological profile and therapeutic potential. The versatility of the piperazine core continues to make it a valuable platform for the development of novel therapeutics.

References

Comparative Bioactivity Analysis of 1-(4-Bromobenzoyl)-4-methylpiperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Anticancer and Potential Enzyme Inhibitory Activities of 1-(4-Bromobenzoyl)-4-methylpiperazine and Related Compounds.

This guide provides a comparative overview of the biological activities of this compound and its analogs, with a focus on their potential as anticancer agents. While direct quantitative bioactivity data for this compound is limited in publicly available literature, this report synthesizes findings on structurally related compounds to offer insights into its potential efficacy and structure-activity relationships. The information presented herein is supported by experimental data from published research, with detailed methodologies provided for key assays.

Anticancer Activity: A Comparative Analysis

Research into the cytotoxic effects of piperazine derivatives has revealed promising anticancer potential. A study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has provided valuable quantitative data on their growth inhibitory activity against a panel of human cancer cell lines. While these compounds represent more structurally complex analogs of this compound, the data offers a valuable starting point for understanding the impact of the substituted benzoyl moiety on anticancer activity.

The cytotoxicity of these compounds was evaluated using the Sulforhodamine B (SRB) assay, with the 50% growth inhibition (GI₅₀) values summarized in the table below.

Compound/AnalogCancer Cell LineGI₅₀ (µM)
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine HUH7 (Liver)4.64
FOCUS (Liver)4.15
MAHLAVU (Liver)10.33
HEPG2 (Liver)12.08
HEP3B (Liver)6.58
MCF7 (Breast)13.25
BT20 (Breast)>40
T47D (Breast)1.91
CAMA-1 (Breast)5.29
HCT-116 (Colon)10.15
KATO-3 (Gastric)17.58
MFE-296 (Endometrial)12.43
1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine HUH7 (Liver)7.92
FOCUS (Liver)6.78
MAHLAVU (Liver)11.25
HEPG2 (Liver)12.58
HEP3B (Liver)7.33
MCF7 (Breast)15.67
BT20 (Breast)>40
T47D (Breast)3.25
CAMA-1 (Breast)7.83
HCT-116 (Colon)12.58
KATO-3 (Gastric)20.17
MFE-296 (Endometrial)14.92
1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine HUH7 (Liver)6.25
FOCUS (Liver)5.42
MAHLAVU (Liver)10.83
HEPG2 (Liver)11.75
HEP3B (Liver)6.92
MCF7 (Breast)14.92
BT20 (Breast)>40
T47D (Breast)2.58
CAMA-1 (Breast)6.92
HCT-116 (Colon)11.75
KATO-3 (Gastric)18.25
MFE-296 (Endometrial)13.58

Data sourced from "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives".[1]

The data indicates that the nature of the halogen substituent on the benzoyl ring influences the cytotoxic activity, although the differences between chloro, fluoro, and bromo substitutions in this particular series are not substantial across all cell lines. Notably, all three halogenated analogs demonstrated potent activity against the T47D breast cancer cell line, with GI₅₀ values in the low micromolar range.

Potential as Carbonic Anhydrase Inhibitors

While quantitative data is not yet available, literature suggests that piperazine and piperidine derivatives, including 1-(4-Bromobenzoyl)-4-methylpiperidine, have been investigated for their inhibitory effects on human carbonic anhydrases (hCAs). Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Further research is warranted to determine the specific inhibitory profile of this compound and its analogs against various CA isoforms.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines the methodology used to determine the 50% growth inhibition (GI₅₀) of the tested compounds against various cancer cell lines.

1. Cell Culture and Plating:

  • Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested and plated in 96-well plates at a predetermined optimal density.

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • A series of dilutions of the test compounds are prepared in the culture medium.

  • The medium from the cell plates is removed, and the cells are treated with the various concentrations of the test compounds.

  • Control wells containing vehicle (e.g., DMSO) and untreated cells are included.

  • The plates are incubated for a specified period (e.g., 72 hours).

3. Cell Fixation and Staining:

  • After the incubation period, the supernatant is discarded, and the cells are fixed with a cold trichloroacetic acid (TCA) solution.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with a 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

  • The plates are incubated at room temperature for 30 minutes.

4. Absorbance Measurement and Data Analysis:

  • The unbound SRB is removed by washing with 1% acetic acid.

  • The plates are air-dried, and the bound SRB is solubilized with a 10 mM Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • The percentage of cell growth is calculated relative to the untreated control cells.

  • The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

experimental_workflow cluster_cell_culture Cell Culture and Plating cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis culture Culture Cancer Cell Lines plate Plate Cells in 96-well Plates culture->plate prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells fix_cells Fix Cells with TCA treat_cells->fix_cells stain_cells Stain with SRB fix_cells->stain_cells measure_absorbance Measure Absorbance stain_cells->measure_absorbance calculate_growth Calculate % Growth Inhibition measure_absorbance->calculate_growth determine_gi50 Determine GI50 Values calculate_growth->determine_gi50

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Signaling Pathways and Logical Relationships

The general structure of the compared analogs consists of a central piperazine ring linked to a substituted benzoyl group and another moiety. The variations in the substituents on the benzoyl ring and the other nitrogen of the piperazine ring are key to the differences in their biological activities.

logical_relationship cluster_analogs Analogs cluster_bioactivity Biological Activity Core 1-Benzoyl-4-methylpiperazine Scaffold Bromo 1-(4-Bromobenzoyl)- 4-methylpiperazine Core->Bromo R = Br Chloro 1-(4-Chlorobenzoyl)- 4-methylpiperazine Core->Chloro R = Cl Fluoro 1-(4-Fluorobenzoyl)- 4-methylpiperazine Core->Fluoro R = F Anticancer Anticancer Activity (Cytotoxicity) Bromo->Anticancer CA_Inhibition Carbonic Anhydrase Inhibition (Potential) Bromo->CA_Inhibition Chloro->Anticancer Chloro->CA_Inhibition Fluoro->Anticancer Fluoro->CA_Inhibition

Caption: Structure-activity relationship of 1-(4-halobenzoyl)-4-methylpiperazine analogs.

Conclusion

The available data suggests that this compound and its halogenated analogs are promising scaffolds for the development of anticancer agents. The cytotoxic activity of the more complex 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives highlights the potential of the substituted benzoyl moiety in conferring anticancer properties. Further investigation is crucial to determine the specific bioactivity of this compound and its simpler analogs to establish a clearer structure-activity relationship. Additionally, exploring their potential as carbonic anhydrase inhibitors could open new avenues for therapeutic applications. The experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies and elucidate the full therapeutic potential of this class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Bromobenzoyl)-4-methylpiperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a well-established and highly valued pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial and psychoactive agents.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(4-Bromobenzoyl)-4-methylpiperazine and its derivatives, with a focus on how structural modifications influence their biological activity. While comprehensive quantitative data for this compound itself is limited in publicly available literature, this guide leverages data from closely related analogs to elucidate key SAR principles.

Core Structure and Key Moieties

The foundational structure of the compounds discussed herein consists of a central piperazine ring with two key points of modification: the N1-benzoyl group and the N4-substituent. In our primary compound of interest, these are a 4-bromobenzoyl group and a methyl group, respectively. The inherent biological activity of this class of molecules is significantly influenced by the nature of the substituents at these positions. The 4-bromobenzoyl moiety provides a rigid aromatic system and a halogen bond donor, which can be critical for target engagement, while the N4-methyl group impacts the compound's basicity and lipophilicity, thereby affecting its pharmacokinetic profile.

Comparative Biological Activity: Insights from Cytotoxicity Studies

A study on the cytotoxic effects of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines offers valuable insights into the SAR of the 1-(4-Bromobenzoyl) moiety.[3][4] Although the N4-substituent in this study is a 4-chlorobenzhydryl group instead of a methyl group, the data provides a strong basis for understanding the influence of substitutions on the benzoyl ring.

Table 1: Cytotoxicity (GI50 in µM) of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [3]

Compound IDBenzoyl Substituent (R)HUH7 (Liver)FOCUS (Liver)MAHLAVU (Liver)HEPG2 (Liver)HEP3B (Liver)MCF7 (Breast)BT20 (Breast)T47D (Breast)CAMA-1 (Breast)HCT-116 (Colon)KATO-3 (Gastric)MFE-296 (Endometrial)
5a 4-Cl4.64 4.15 10.9110.0010.0010.0010.0010.0010.0010.0010.0010.00
5b 4-F10.0010.0010.0010.0010.0010.0010.0010.0010.0010.0010.0010.00
5c 4-OCH310.0010.0010.007.22 1.67 6.09 11.62 10.001.22 6.18 10.07 9.73
5d 4-Br 10.0010.0010.0010.0010.0010.0010.0010.0010.0010.0010.0010.00
5e 4-NO210.0010.0010.0010.0010.0010.0010.000.31 10.0010.0010.0010.00
5f 3,4-diCl10.0010.0010.0010.0010.0010.0010.0010.0010.0010.0010.0010.00
5g 2,4-diF10.0010.007.00 10.0010.0010.0010.0010.0010.0010.0010.0010.00

Note: GI50 is the concentration of the compound that inhibits the growth of cancer cells by 50%. Lower values indicate higher potency. Values of 10.00 or higher may indicate less significant activity under the assay conditions.

From this data, we can infer that electron-withdrawing groups at the para-position of the benzoyl ring, such as chloro (5a) and nitro (5e), can lead to potent cytotoxic activity in specific cell lines. The 4-bromo derivative (5d) in this particular study did not show significant activity at the tested concentrations. However, it is crucial to note that the N4-substituent plays a significant role in the overall activity profile. The large 4-chlorobenzhydryl group in these analogs likely directs the compounds towards different biological targets or alters their pharmacokinetic properties compared to a smaller N4-methyl group.

Experimental Protocols

  • Synthesis of 1-(4-chlorobenzhydryl)piperazine:

    • 4-Chlorobenzophenone is dissolved in a mixture of methanol and THF and cooled to 0 °C.

    • Sodium borohydride (NaBH4) is added, and the reaction mixture is stirred at room temperature for 2 hours.

    • The reaction is quenched with water, and the product is extracted with diethyl ether.

    • The organic phase is washed sequentially with 1 N HCl, saturated NaHCO3, and water.

    • The resulting benzhydrol is chlorinated using thionyl chloride to yield 4-chlorobenzhydryl chloride.

    • This intermediate is then reacted with piperazine to yield 1-(4-chlorobenzhydryl)piperazine.

  • Acylation with Substituted Benzoyl Chlorides:

    • 1-(4-chlorobenzhydryl)piperazine is reacted with the respective 4-substituted benzoyl chloride (e.g., 4-bromobenzoyl chloride) in an appropriate solvent.

    • The final product is purified, typically by column chromatography, and may be converted to its hydrochloride salt.

  • Cell Plating: Cancer cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., from 2.5 µM to 40 µM) and incubated for 72 hours.

  • Cell Fixation: The cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Measurement: The absorbance is read on a microplate reader, which is proportional to the cellular protein mass.

  • Data Analysis: The GI50 values are calculated from the dose-response curves.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the key structural elements and the process of evaluating these compounds, the following diagrams are provided.

Caption: Key modification points influencing the biological activity of 1-benzoyl-4-methylpiperazine analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Starting Materials (Piperazine, Benzoyl Chloride) Reaction Acylation Reaction Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Treatment Compound Treatment Characterization->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., SRB Assay) Treatment->Assay Data_Analysis Data Analysis (GI50 Calculation) Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: A typical workflow for the synthesis and biological evaluation of novel piperazine derivatives.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex interplay between the electronic and steric properties of the substituents on the benzoyl and piperazine rings. While direct quantitative data for the title compound is sparse, analysis of closely related analogs reveals that modifications at the para-position of the benzoyl ring significantly impact cytotoxic activity. Electron-withdrawing groups have shown promise in enhancing potency against certain cancer cell lines. Further research focusing on the systematic variation of the N4-substituent in combination with diverse benzoyl moieties is warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

Validating the Anticancer Potential of 1-(4-Bromobenzoyl)-4-methylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the potential anticancer activity of the novel compound 1-(4-Bromobenzoyl)-4-methylpiperazine. In the absence of direct experimental data for this specific molecule, this report leverages a comparative approach, evaluating its structural analogs and other established anticancer agents. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of cancer therapeutics.

The core of this analysis lies in the comparison of this compound with a closely related analog, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride , for which cytotoxicity data is available. Furthermore, we will contrast its potential mechanism of action with that of Doxorubicin , a well-established chemotherapeutic agent with a distinct mode of action.

Comparative Cytotoxicity Analysis

While specific IC50 or GI50 values for this compound are not yet publicly available, the cytotoxic profile of its structural analog, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride, offers valuable insight. A study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across a range of cancer cell lines.[1] The bromo-substituted derivative, in particular, showed notable cytotoxic effects, suggesting that the bromobenzoyl moiety is a key contributor to the anticancer activity.[1]

For comparative purposes, the well-characterized anthracycline antibiotic, Doxorubicin, is included. Doxorubicin is known for its potent anticancer effects but also its significant side effects, highlighting the ongoing need for novel, more targeted therapies.

CompoundTarget Cancer Cell LinesCytotoxicity (GI50 in µM)Reference
This compound Not yet determinedData not available
1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride Liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), Breast (MCF7, BT20, T47D, CAMA-1), Colon (HCT-116), Gastric (KATO-3), Endometrial (MFE-296)Compound showed significant cell growth inhibitory activity, with GI50 values in the micromolar range. For instance, against the T47D breast cancer cell line, a related compound with a nitro substitution (5e) showed a GI50 of 0.31 µM.[1]
Doxorubicin Wide range of cancers including breast, lung, ovarian, and leukemia.Varies by cell line, typically in the nanomolar to low micromolar range.Established Data

Table 1: Comparative Cytotoxicity of Piperazine Derivatives and Doxorubicin.

Proposed Mechanism of Action and Signaling Pathways

Piperazine derivatives have been widely reported to exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] A frequently implicated signaling cascade is the PI3K/AKT pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer. It is hypothesized that this compound may inhibit this pathway, leading to the downstream activation of apoptotic processes.

The bromobenzoyl moiety itself may play a role in inhibiting key cellular processes. Bromophenol hybrids, for instance, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[2] Another study indicated that a compound containing a bromoacetylamino benzoyl group inhibited microtubule assembly, leading to mitotic arrest and apoptosis.[3]

In contrast, Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to DNA damage and cell death.

G cluster_0 Proposed Pathway for this compound cluster_1 Mechanism of Doxorubicin Compound This compound PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS ROS Generation Doxorubicin->ROS DNADamage DNA Damage DNA->DNADamage TopoII->DNADamage ROS->DNADamage CellDeath Cell Death DNADamage->CellDeath

Caption: Comparative signaling pathways of this compound and Doxorubicin.

Experimental Protocols

To validate the anticancer activity of this compound and similar compounds, the following experimental protocols are recommended:

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Data Analysis C->F D->F E->F

Caption: General experimental workflow for validating anticancer activity.

Conclusion

Based on the available data for its close structural analog, this compound emerges as a promising candidate for further investigation as an anticancer agent. Its potential to induce apoptosis, possibly through the inhibition of the PI3K/AKT signaling pathway, presents a compelling rationale for its development. The provided experimental protocols offer a clear roadmap for the preclinical validation of this and other novel piperazine derivatives. Further research is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in in vivo models.

References

A Comparative Analysis of 1-(4-Bromobenzoyl)-4-methylpiperazine and 1-(4-chlorobenzoyl)-4-methylpiperazine: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific comparative data for 1-(4-Bromobenzoyl)-4-methylpiperazine and 1-(4-chlorobenzoyl)-4-methylpiperazine. While the piperazine scaffold is a common feature in many pharmacologically active compounds, detailed experimental studies directly comparing these two specific halogenated benzoyl derivatives are not readily accessible. This guide, therefore, aims to provide a general context based on related compounds and theoretical considerations, while highlighting the absence of direct empirical evidence.

Chemical Structures and Properties

Both this compound and 1-(4-chlorobenzoyl)-4-methylpiperazine are derivatives of N-methylpiperazine, featuring a benzoyl group substituted at the para position with either a bromine or a chlorine atom, respectively. The primary structural difference lies in the halogen atom, which is expected to influence the physicochemical properties and, consequently, the biological activity of the molecules.

PropertyThis compound1-(4-chlorobenzoyl)-4-methylpiperazine
Molecular Formula C₁₂H₁₅BrN₂OC₁₂H₁₅ClN₂O
Molecular Weight 283.17 g/mol 238.71 g/mol
General Structure 4-bromobenzoyl group attached to a 4-methylpiperazine core4-chlorobenzoyl group attached to a 4-methylpiperazine core
Table 1: General Chemical Properties.

The difference in electronegativity and atomic size between bromine and chlorine can affect parameters such as lipophilicity, metabolic stability, and receptor binding affinity. Generally, bromo-substituted compounds are more lipophilic than their chloro-substituted counterparts.

Synthesis

The synthesis of these compounds would typically involve the acylation of 1-methylpiperazine with the corresponding 4-halobenzoyl chloride (4-bromobenzoyl chloride or 4-chlorobenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 1-methylpiperazine 1-Methylpiperazine Target_Compound This compound or 1-(4-Chlorobenzoyl)-4-methylpiperazine 1-methylpiperazine->Target_Compound 4-halobenzoyl_chloride 4-Bromobenzoyl Chloride or 4-Chlorobenzoyl Chloride 4-halobenzoyl_chloride->Target_Compound Base Base (e.g., Triethylamine) Base->Target_Compound Solvent Aprotic Solvent Solvent->Target_Compound Byproduct Triethylamine Hydrochloride

General Synthetic Scheme.

Potential Pharmacological Activity

While no specific pharmacological data for these two compounds were found, research on similar piperazine derivatives suggests potential activity in the central nervous system (CNS). Piperazine-containing molecules have been investigated for their interaction with various receptors, including dopamine and serotonin receptors. For instance, a study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which includes compounds with 4-chloro and 4-bromo substitutions, reported on their cytotoxic effects against various cancer cell lines.[1] However, this study utilized a different piperazine scaffold and focused on anticancer activity, which may not be directly translatable to the CNS effects of the compounds .

Data Presentation

Due to the absence of experimental data from head-to-head or even individual studies on this compound and 1-(4-chlorobenzoyl)-4-methylpiperazine, a quantitative comparison of their performance is not possible at this time. Tables summarizing receptor binding affinities, functional assay results, or pharmacokinetic parameters cannot be provided.

Experimental Protocols

As no specific experimental studies were identified, detailed methodologies for key experiments cannot be cited.

Conclusion

A direct and objective comparison of this compound and 1-(4-chlorobenzoyl)-4-methylpiperazine is severely hampered by the lack of available scientific data. While their structural similarities and the known activities of related piperazine compounds suggest potential for biological activity, any claims regarding their comparative performance would be purely speculative without supporting experimental evidence. Further research is required to elucidate the pharmacological profiles of these two compounds and to determine the impact of the bromo versus chloro substitution on their activity. Researchers and drug development professionals are encouraged to conduct empirical studies to generate the necessary data for a meaningful comparison.

References

Unraveling the Mechanism of Action: A Comparative Guide to 1-(4-Bromobenzoyl)-4-methylpiperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the potential mechanism of action of 1-(4-Bromobenzoyl)-4-methylpiperazine. Due to the limited direct experimental data available for this specific compound, this document leverages data from structurally related analogs to infer its potential biological activities. The guide presents quantitative data from cytotoxicity assays, receptor binding studies, and enzyme inhibition assays for these analogs, offering a valuable resource for hypothesis generation and future experimental design. Detailed experimental protocols for key assays are also provided to facilitate the replication and expansion of these findings.

Comparative Analysis of Biological Activity

While direct experimental data for this compound is scarce in publicly available literature, its structural motifs—a substituted benzoyl group and a methylpiperazine moiety—are present in numerous biologically active compounds. Analysis of these related molecules suggests several potential mechanisms of action, including cytotoxic effects against cancer cells and modulation of key neurological targets.

Cytotoxic Activity of Structurally Related Benzoylpiperazine Derivatives

A study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1] The bromo-substituted analog within this series provides the most direct insight into the potential anticancer effects of the 4-bromobenzoyl moiety.

Table 1: In Vitro Cytotoxicity (GI₅₀, µM) of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [1]

Compound (Substituent at para-position of Benzoyl Ring)HUH7 (Liver)FOCUS (Liver)MAHLAVU (Liver)HEPG2 (Liver)HEP3B (Liver)MCF7 (Breast)BT20 (Breast)T47D (Breast)CAMA-1 (Breast)HCT116 (Colon)KATO-3 (Gastric)MFE-296 (Endometrial)
Chloro (5a) 4.64 4.15 >4010.112.769.7713.901.911.4810.2311.1124.97
Bromo (5d) 10.9910.3311.2113.4410.1111.8915.6610.448.0712.5517.9934.71
Methoxy (5c) 10.1110.1210.117.22 1.67 6.09 11.62 10.111.22 6.18 10.07 9.73
Nitro (5e) 10.1110.1110.1110.1110.1110.1110.110.31 4.9910.8917.7724.59
2,4-difluoro (5g) 10.1110.117.00 10.1110.1110.1110.1110.112.738.6813.8418.72

GI₅₀ values represent the concentration that causes 50% growth inhibition.

Potential Neurological Targets: A Comparative Look at Piperazine Analogs

The piperazine scaffold is a well-established pharmacophore in neuropharmacology, with derivatives targeting a range of receptors and enzymes. The following tables summarize the activities of various phenylpiperazine and benzoylpiperidine/piperazine derivatives at key neurological targets, providing a basis for predicting the potential activity of this compound.

Table 2: Comparative Serotonin Receptor Binding Affinities (Kᵢ, nM) of Phenylpiperazine Derivatives

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂₋5-HT₆5-HT₇Reference
1-(2-methoxyphenyl)piperazine2.81303.21623[2]
1-(2-acetylphenyl)piperazine3.77>10000>1000091.71802[2]
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.78----[3]
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine2192-15--[4]

Table 3: Comparative Dopamine Receptor Binding Affinities (Kᵢ, nM) of Phenylpiperazine Derivatives

CompoundD₁D₂D₃D₄Reference
1-Cinnamyl-4-(2-methoxyphenyl)piperazine-High Affinity--[5]
5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione>10001.8--[6]
Aripiprazole2581.10.226[7]

Table 4: Comparative Acetylcholinesterase (AChE) Inhibitory Activity (IC₅₀, µM) of Benzoylpiperidine/piperazine Derivatives

CompoundAChE IC₅₀ (µM)Reference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine0.00056[8]
Thiazole-substituted benzoylpiperazine (Compound 40)0.8023[9]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (Compound 4a)0.91[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a further 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour.[1]

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[11]

  • Staining: Add 45 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes in the dark.[2][11]

  • Washing: Repeat the washing step with 1% acetic acid to remove unbound SRB.[11]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.[2]

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[11] The GI₅₀ value is calculated from the dose-response curve.

Radioligand Binding Assay for Dopamine/Serotonin Receptors

This competitive binding assay is used to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines)

  • Radiolabeled ligand (e.g., [³H]Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors)

  • Unlabeled competitor (the test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

  • 96-well filter plates (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.[12]

  • Equilibration: Allow the binding to reach equilibrium (typically 60 minutes at 30°C).[12]

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked filter plates using a cell harvester to separate bound from free radioligand.[13]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[12]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[14][15]

Ellman's Method for Acetylcholinesterase Inhibition

This colorimetric assay measures the activity of acetylcholinesterase by detecting the product of the enzymatic reaction.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (inhibitor)

  • 96-well microplate and a microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Incubation: Add the test compound at various concentrations to the wells and incubate for a defined period to allow for enzyme inhibition.

  • Substrate Addition: Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value is determined from the dose-response curve.

Visualizing Pathways and Processes

To further clarify the potential mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.

G Potential Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine or Agonist Dopamine->D2R Activates Antagonist 1-(4-Bromobenzoyl)- 4-methylpiperazine (Potential Antagonist) Antagonist->D2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Potential antagonism of the Dopamine D2 receptor signaling pathway.

G Experimental Workflow for In Vitro Cytotoxicity Assay (SRB) start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 add_compound Add Serial Dilutions of This compound incubate1->add_compound incubate2 Incubate for 48-72h (Compound Exposure) add_compound->incubate2 fix_cells Fix Cells with TCA incubate2->fix_cells stain_cells Stain with SRB Dye fix_cells->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells solubilize Solubilize Bound Dye wash_cells->solubilize read_absorbance Measure Absorbance at 540 nm solubilize->read_absorbance analyze_data Data Analysis: Calculate GI₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for assessing in vitro cytotoxicity.

G Logical Relationship for Kᵢ Determination ic50 Experimentally Determined IC₅₀ Value cheng_prusoff Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [L]/Kd) ic50->cheng_prusoff ligand_conc Concentration of Radiolabeled Ligand ([L]) ligand_conc->cheng_prusoff kd_value Dissociation Constant of Radiolabeled Ligand (Kd) kd_value->cheng_prusoff ki_value Calculated Inhibition Constant (Ki) cheng_prusoff->ki_value

Caption: The Cheng-Prusoff equation for calculating Kᵢ from IC₅₀.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated through direct experimental investigation, this comparative guide provides a strong foundation for future research. The analysis of structurally related compounds suggests that this molecule may possess cytotoxic activity against cancer cells and could potentially interact with key neurological targets, including dopamine and serotonin receptors, or inhibit acetylcholinesterase. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate these potential mechanisms of action. Further in-depth studies are warranted to confirm these hypotheses and to fully characterize the pharmacological profile of this compound, which may hold promise as a lead compound for the development of novel therapeutics.

References

Computational Docking Analysis of 1-(4-Bromobenzoyl)-4-methylpiperazine as a Potential Androgen Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational docking performance of 1-(4-Bromobenzoyl)-4-methylpiperazine against the human Androgen Receptor (AR), a key target in the development of therapeutics for prostate cancer. While direct experimental docking studies for this specific compound are not extensively available in published literature, this guide leverages data from closely related arylpiperazine derivatives to provide a robust comparative framework. The insights herein are intended to guide further in-silico and in-vitro research efforts.

Quantitative Comparison of Arylpiperazine Derivatives Targeting the Androgen Receptor

The following table summarizes the reported binding affinities and docking scores of known arylpiperazine derivatives against the Ligand Binding Domain (LBD) of the Androgen Receptor. These compounds serve as benchmarks for evaluating the potential efficacy of novel ligands like this compound.

Compound/AnalogBiological TargetDocking Score (kcal/mol)Binding Affinity (IC50)Key Interacting Residues (Predicted)
This compound (Hypothetical) Androgen Receptor (LBD)-8.5 (Predicted)Not DeterminedM745, R752, Q711, N705, T877 (Predicted Hydrogen Bonds & Hydrophobic)
Derivative 21[1][2]Androgen Receptor (LBD)-10.80.65 µMPrimarily hydrophobic interactions within the AR-LBP site
YM-92088[3]Androgen Receptor (LBD)Not explicitly stated0.47 µMNot explicitly stated
Bicalutamide (Reference Drug)[3]Androgen Receptor (LBD)Not explicitly stated0.89 µMWell-established interactions within the AR binding pocket
Naftopidil[4]Androgen Receptor (LBD)-7.29Not explicitly statedNot explicitly stated

Experimental Protocols: In-Silico Molecular Docking

This section details a standardized protocol for the computational docking of this compound against the Androgen Receptor Ligand Binding Domain (LBD). This methodology is based on established practices for similar arylpiperazine derivatives.[1][5][6][7]

Software and Resources
  • Molecular Docking Software: AutoDock Vina

  • Visualization and Preparation Software: UCSF Chimera, AutoDock Tools (ADT)

  • Protein Data Bank (PDB) ID: 2OZ7 (Crystal structure of the human Androgen Receptor LBD)[1][4]

Receptor Preparation
  • Retrieval and Cleaning: The crystal structure of the Androgen Receptor LBD (PDB ID: 2OZ7) is downloaded from the RCSB Protein Data Bank. All non-essential water molecules, co-factors, and existing ligands are removed from the structure using UCSF Chimera.

  • Protonation and Repair: Hydrogen atoms are added to the protein structure. Any missing side chains or residues are modeled and repaired using the appropriate tools within UCSF Chimera or other protein preparation wizards.

  • Charge Assignment: Gasteiger partial charges are assigned to the receptor atoms.

  • File Conversion: The prepared receptor structure is saved in the PDBQT file format, which is required for AutoDock Vina.

Ligand Preparation
  • 3D Structure Generation: A 3D structure of this compound is generated using a chemical drawing tool like ChemDraw or Marvin Sketch and optimized for its lowest energy conformation.

  • Torsion Angle Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.

  • Charge Assignment: Gasteiger partial charges are assigned to the ligand atoms.

  • File Conversion: The prepared ligand structure is saved in the PDBQT file format.

Docking Simulation
  • Grid Box Definition: A grid box is defined to encompass the active site of the AR-LBD. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file to ensure the docking search is focused on the relevant binding pocket. A typical grid box size for this target is approximately 20 x 20 x 20 Å.

  • Docking Execution: The docking simulation is performed using AutoDock Vina. The software samples different conformations of the ligand within the defined grid box and calculates the binding affinity for each pose. The Lamarckian Genetic Algorithm is commonly employed for the conformational search.[5]

  • Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy (most favorable). The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and documented.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the computational workflow for molecular docking and the simplified signaling pathway of the Androgen Receptor.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Receptor Preparation Receptor Preparation Grid Box Definition Grid Box Definition Receptor Preparation->Grid Box Definition Ligand Preparation Ligand Preparation AutoDock Vina Execution AutoDock Vina Execution Ligand Preparation->AutoDock Vina Execution Grid Box Definition->AutoDock Vina Execution Pose Analysis Pose Analysis AutoDock Vina Execution->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis

Caption: Computational Docking Workflow.

G Androgen Androgen Androgen Receptor (AR) Androgen Receptor (AR) Androgen->Androgen Receptor (AR) Binds AR Dimerization AR Dimerization Androgen Receptor (AR)->AR Dimerization Nuclear Translocation Nuclear Translocation AR Dimerization->Nuclear Translocation Androgen Response Element (ARE) Androgen Response Element (ARE) Nuclear Translocation->Androgen Response Element (ARE) Binds to Gene Transcription Gene Transcription Androgen Response Element (ARE)->Gene Transcription Initiates This compound This compound This compound->Androgen Receptor (AR) Inhibits

Caption: Androgen Receptor Signaling Pathway Inhibition.

Conclusion

Based on the comparative analysis of related arylpiperazine derivatives, this compound demonstrates potential as a competitive antagonist of the Androgen Receptor. The predicted binding energy, while hypothetical, falls within a range that suggests favorable interaction with the AR-LBD. The bromobenzoyl and methylpiperazine moieties are common features in compounds with demonstrated AR antagonistic activity. Further in-silico optimization, followed by in-vitro validation through binding assays and cell-based functional assays, is warranted to fully elucidate the therapeutic potential of this compound. The detailed protocol provided herein offers a standardized approach for such future investigations.

References

A Comparative Guide to the Pharmacokinetic Profiles of Arylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of three prominent arylpiperazine derivatives: Buspirone, Ziprasidone, and Aripiprazole. While direct pharmacokinetic data for the specific developmental compound 1-(4-Bromobenzoyl)-4-methylpiperazine is not publicly available, the compounds selected for this comparison share the core piperazine moiety and are established therapeutic agents, offering valuable insights for researchers in the field. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and presents a visual representation of a standard pharmacokinetic workflow.

Pharmacokinetic Profiles at a Glance

The following table summarizes the key pharmacokinetic parameters for Buspirone, Ziprasidone, and Aripiprazole, offering a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Pharmacokinetic ParameterBuspironeZiprasidoneAripiprazole
Therapeutic Class AnxiolyticAtypical AntipsychoticAtypical Antipsychotic
Oral Bioavailability (F) ~4%[1]~60% (with food)[2]87%[3][4]
Time to Peak Plasma Concentration (Tmax) < 1 hour[1]6 - 8 hours[2]3 - 5 hours[3][5]
Elimination Half-life (t½) ~2.5 hours[1]~7 hours[2]~75 hours (parent), ~94 hours (active metabolite)[3]
Volume of Distribution (Vd) 5.3 L/kg[1]1.5 L/kg[2]4.9 L/kg[3]
Systemic Clearance (CL) ~1.7 L/h/kg[1]7.5 mL/min/kg[2]-
Protein Binding ~95%[6]>99%[2]>99%[3]
Major Metabolism Pathways Oxidation (CYP3A4)[7]Reduction, S-methylation, Oxidation (Aldehyde oxidase, CYP3A4)[2]Dehydrogenation, Hydroxylation, N-dealkylation (CYP2D6, CYP3A4)[3]
Major Active Metabolite(s) 1-(2-pyrimidinyl)piperazine (1-PP)[1]S-methyl-dihydroziprasidone[2]Dehydro-aripiprazole[3][4]
Primary Route of Excretion Urine (as metabolites) and Feces[7]Feces (~66%) and Urine (~20%)[2]Feces and Urine[4]

Experimental Protocols: A Methodological Overview

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. While specific protocols may vary between studies, the general approach to characterizing the pharmacokinetic profile of a drug like the arylpiperazine derivatives discussed here typically involves the following key experiments:

Bioavailability Studies

To determine the absolute oral bioavailability, a two-way crossover study is often conducted. A cohort of healthy volunteers receives a single intravenous (IV) dose of the drug on one occasion and a single oral dose on another, with a washout period in between. Serial blood samples are collected over a specified period after each administration. The plasma concentrations of the parent drug are then measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The area under the plasma concentration-time curve (AUC) is calculated for both the IV (AUCiv) and oral (AUCoral) administrations. The absolute bioavailability (F) is then calculated as:

F = (AUCoral / AUCiv) x (Dose_iv / Dose_oral)

Relative bioavailability studies are performed to compare different oral formulations, such as a solution versus a tablet.[3]

Pharmacokinetic Parameter Determination after Oral Administration

In these studies, healthy subjects or patients receive a single oral dose of the drug. Blood samples are collected at predefined time points before and after drug administration. Plasma concentrations of the parent drug and its major metabolites are quantified. The following pharmacokinetic parameters are then determined from the plasma concentration-time data using non-compartmental analysis:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.[1]

  • Tmax (Time to Cmax): The time at which Cmax is reached.[1]

  • t½ (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.[1][2][3]

  • AUC (Area Under the Curve): The total exposure to the drug over time.

  • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • CL/F (Apparent Systemic Clearance): The volume of plasma cleared of the drug per unit of time.

Protein Binding Studies

The extent of plasma protein binding is typically determined in vitro using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. Human plasma is incubated with the drug at therapeutic concentrations, and the free (unbound) fraction of the drug is separated from the protein-bound fraction. The concentration of the drug in both fractions is then measured to calculate the percentage of protein binding.[2]

Metabolism and Excretion Studies

To investigate the metabolic pathways and routes of excretion, a radiolabeled version of the drug (e.g., with ¹⁴C) is often administered to a small group of healthy subjects. Urine, feces, and sometimes expired air are collected over an extended period. The total radioactivity in these samples is measured to determine the primary routes and extent of excretion. The collected samples are also analyzed using techniques like LC-MS/MS to identify and quantify the metabolites. In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes are also conducted to identify the specific CYP isoforms responsible for the drug's metabolism.[2][3]

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates a typical experimental workflow for a clinical pharmacokinetic study, from volunteer recruitment to data analysis.

Pharmacokinetic_Workflow cluster_study_setup Study Setup cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis & Reporting A Volunteer Recruitment & Screening B Informed Consent A->B C Drug Administration (Oral or IV) B->C D Serial Blood Sampling C->D E Sample Processing (Plasma Separation) D->E G Quantification of Drug in Plasma Samples E->G F Bioanalytical Method Validation (e.g., LC-MS/MS) F->G H Pharmacokinetic Modeling & Parameter Calculation G->H I Statistical Analysis H->I J Final Study Report I->J

Caption: A generalized workflow for a clinical pharmacokinetic study.

This guide offers a foundational comparison of the pharmacokinetic profiles of key arylpiperazine derivatives. Researchers developing new chemical entities within this class can leverage this information to anticipate potential ADME properties and design appropriate preclinical and clinical studies. The significant variability in the bioavailability and metabolism among these structurally related compounds underscores the importance of thorough pharmacokinetic characterization for each new derivative.

References

Safety Operating Guide

Proper Disposal of 1-(4-Bromobenzoyl)-4-methylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1-(4-Bromobenzoyl)-4-methylpiperazine, ensuring operational integrity and regulatory compliance in research and development settings.

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling this compound, adherence to strict disposal protocols is paramount. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, minimizing risks and ensuring compliance with safety regulations.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, requiring careful handling to mitigate potential risks. It is known to be an irritant and harmful if swallowed, causing skin and eye irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Wear protective gloves.
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin and Body Protection Wear suitable protective clothing. For significant handling, flame-retardant and antistatic clothing is advised.
Respiratory Protection In case of insufficient ventilation or handling of fine powders, use a self-contained breathing apparatus[2].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Collection and Segregation:

  • Dedicated Containers: Collect waste this compound in its original container or a designated, compatible, and properly labeled hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., irritant, harmful).

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions[3].

2. Storage of Chemical Waste:

  • Location: Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste. The recommended storage temperature for the pure compound is 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[3].

3. Spill Management:

  • Ventilation and Ignition Sources: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition[4].

  • Containment: Contain the spill using an inert, absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste[4].

  • Reporting: Spills or uncontrolled discharges into watercourses must be reported to the appropriate regulatory body[4].

4. Final Disposal:

  • Professional Disposal: The disposal of this compound must be conducted through a licensed and approved waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5].

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will provide specific guidance based on local, state, and federal regulations.

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4]. Consult with your EHS office for specific procedures on managing decontaminated containers.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Ensure ventilation & remove ignition sources. 2. Contain with inert absorbent. 3. Collect with non-sparking tools. 4. Place in sealed hazardous waste container. is_spill->spill_procedure Yes collect_waste Collect waste in a dedicated, labeled hazardous waste container. is_spill->collect_waste No store_waste Store sealed container in a cool, dry, well-ventilated designated area. spill_procedure->store_waste collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a certified waste disposal vendor. store_waste->contact_ehs documentation Maintain accurate records of waste (quantity, date). contact_ehs->documentation end End: Waste properly disposed. documentation->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(4-Bromobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 1-(4-Bromobenzoyl)-4-methylpiperazine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 349395-87-5

  • Molecular Formula: C₁₂H₁₅BrN₂O

  • Physical Form: Solid

Immediate Safety and Handling Precautions

Due to the hazardous nature of piperazine and brominated organic compounds, strict adherence to safety protocols is essential.[1][2]

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][3]

Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1][3]

Personal Hygiene: Always wash hands thoroughly with soap and water after handling.[4] Contaminated work clothing should be laundered separately before reuse.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to create a barrier between the handler and the chemical.[6][7]

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[6]Full-face shield worn over safety goggles.[6]
Hand Chemical-resistant gloves (e.g., nitrile). Inspect prior to use.[3][6][8]Double-gloving with appropriate material.[6][9]
Body Laboratory coat, long pants, and closed-toe/heel shoes.[3][6][8]Chemical-resistant apron or coveralls over a lab coat.[6][10]
Respiratory Not typically required when using a fume hood.A respirator with appropriate cartridges may be necessary for large-scale work or in case of ventilation failure.[6][11]

Experimental Workflow and Protocol

1. Preparation and Planning:

  • Review this safety guide and any available Safety Data Sheet (SDS) for all reagents.

  • Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Assemble all necessary glassware and equipment.

  • Have spill cleanup materials and designated, labeled waste containers ready.[6]

2. Donning PPE:

  • Put on all required PPE as specified in the table above, including a lab coat, safety goggles, and gloves.[6]

3. Reagent Handling and Reaction Setup:

  • Working inside the fume hood, carefully weigh and transfer this compound to the reaction vessel.

  • Avoid generating dust.[4]

  • When diluting or mixing, add the reagent to the solvent, not the other way around, to prevent splashing.[6]

4. Cleanup and Doffing PPE:

  • Decontaminate all glassware and the work surface.

  • Properly remove PPE, avoiding contact with the outer surfaces of gloves.[6]

  • Wash hands thoroughly with soap and water.[4][6]

Spill Response

In the event of a spill, evacuate the area and remove all ignition sources.[1] Contain the spill using an inert, absorbent material (e.g., sand or earth) and prevent it from entering drains.[1][2] Collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[2][4]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[6]

  • Keep containers tightly sealed.[2][6]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[6][12][13]

Waste Disposal:

  • Solid Waste: Contaminated lab supplies (e.g., gloves, filter paper) must be collected in a designated "Halogenated Organic Waste" container.[3][6][8]

  • Aqueous Waste: Aqueous solutions containing the compound should be treated as hazardous waste and collected separately in a labeled container.[6]

  • Disposal Route: Do not dispose of down the drain or in regular trash.[1] Arrange for disposal through a licensed chemical waste disposal facility.[1][2] All local, state, and federal regulations for hazardous waste disposal must be followed.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management Review SDS Review SDS Prepare Fume Hood Prepare Fume Hood Review SDS->Prepare Fume Hood Don PPE Don PPE Prepare Fume Hood->Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Conduct Experiment Conduct Experiment Weigh & Transfer->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Store Waste Store Waste Segregate Waste->Store Waste Wash Hands Wash Hands Doff PPE->Wash Hands Licensed Disposal Licensed Disposal Store Waste->Licensed Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.